molecular formula C18H18ClN3O2 B602316 Loxapine N-oxide CAS No. 25967-34-4

Loxapine N-oxide

カタログ番号: B602316
CAS番号: 25967-34-4
分子量: 343.81
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loxapine N-Oxide is a metabolite of Loxapine, a D2/D4-Dopamine receptor antagonist. It is a serotonergic receptor antagonist that acts as a dibenzoxazepine antipsychotic agent.

特性

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWANHLDLADDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25967-34-4
Record name Loxapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

chemical structure of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Characterization of Loxapine N-oxide

Introduction

Loxapine is a well-established dibenzoxazepine tricyclic antipsychotic agent utilized in the treatment of psychotic disorders for several decades.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the pharmacological profile of loxapine is not solely defined by the parent compound. Upon administration, loxapine undergoes extensive hepatic metabolism, giving rise to several derivatives, including amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and this compound.[2][4][5]

Among these, this compound stands out as a significant active metabolite, demonstrating antipsychotic effects in its own right.[6] Understanding the precise chemical structure, properties, and analytical methodologies for this compound is therefore critical for drug development professionals and researchers investigating the complete pharmacokinetic and pharmacodynamic landscape of loxapine therapy. This guide provides a detailed technical overview of this compound, from its fundamental molecular identity to the sophisticated analytical workflows required for its synthesis, characterization, and quantification.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in characterizing any pharmaceutically relevant molecule is establishing its unambiguous chemical identity. This compound is derived from its parent, loxapine, through the oxidation of the tertiary nitrogen atom within the methylpiperazine moiety. This single chemical modification significantly alters the molecule's electronic properties and, consequently, its physicochemical behavior.

The core structure consists of a tricyclic dibenz[b,f][1][6]oxazepine system, which is linked to a 4-methylpiperazine-1-oxide ring at the 11-position. The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a permanent dipole that increases the molecule's polarity and potential for hydrogen bonding compared to loxapine.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 4-(2-Chlorodibenzo[b,f][1][6]oxazepin-11-yl)-1-methylpiperazine 1-oxide [7][8]
CAS Number 25967-34-4 [6][9][10]
Molecular Formula C₁₈H₁₈ClN₃O₂ [9][10][11]
Molecular Weight 343.81 g/mol [10][11][12]
SMILES C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=C(C=C24)Cl)[O-] [7]

| Synonyms | Cloxazepine N-oxide, 2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)dibenz[b,f][1][6]oxazepine |[8][9][12] |

Part 2: Metabolic Formation

This compound is a product of Phase I metabolism. The conversion from loxapine is primarily catalyzed by flavin-containing monooxygenases (FMOs), which are distinct from the cytochrome P450 (CYP) enzyme system that handles other metabolic transformations of loxapine like hydroxylation and N-demethylation.[4] This specific metabolic route underscores the importance of considering multiple enzyme systems in drug metabolism studies.

Metabolic_Pathway Loxapine Loxapine N_Oxide This compound (Active Metabolite) Loxapine->N_Oxide N-oxidation (FMOs) Amoxapine Amoxapine (Active Metabolite) Loxapine->Amoxapine N-demethylation (CYP3A4, CYP2C19) Hydroxy 7/8-OH-Loxapine Loxapine->Hydroxy Hydroxylation (CYP1A2, CYP3A4)

Caption: Simplified metabolic pathways of Loxapine.

Part 3: Synthesis and Structural Elucidation Workflow

The generation of a pure analytical standard is a prerequisite for any quantitative study. While this compound is commercially available as a reference standard, understanding its synthesis and the rigorous process of structural verification provides critical insight.[9]

Conceptual Rationale for Synthesis

The most direct and logical synthetic route to this compound is the selective oxidation of the most nucleophilic nitrogen atom in the loxapine molecule. The tertiary amine of the piperazine ring is significantly more electron-rich and sterically accessible than the other nitrogen atoms within the tricyclic core, making it the prime target for oxidation. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which allows for a clean conversion under mild conditions.

Structural Verification: A Self-Validating System

Confirming the identity of the synthesized product requires a multi-pronged analytical approach where each technique provides complementary information, creating a self-validating dataset.

Verification_Workflow Start Loxapine Oxidation Purify Purification (e.g., Chromatography) Start->Purify Step1 High-Resolution Mass Spectrometry (Confirms Molecular Formula) Purify->Step1 Purity Check Step2 NMR Spectroscopy (¹H, ¹³C) (Confirms Connectivity & Functional Group) Step1->Step2 Mass Confirmed Step3 Final Structure Confirmation Step2->Step3 Structure Confirmed

Caption: Workflow for the synthesis and structural verification of this compound.

1. High-Resolution Mass Spectrometry (HRMS): The primary goal here is to confirm the elemental composition. Loxapine has a molecular formula of C₁₈H₁₈ClN₃O.[13] The successful synthesis of this compound will result in the addition of one oxygen atom. HRMS techniques, such as LC-Q-ToF-MS, can measure the mass-to-charge ratio (m/z) with extremely high precision.[14] The expected result is an exact mass that corresponds to the formula C₁₈H₁₈ClN₃O₂, confirming the successful incorporation of the oxygen atom.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the what (the formula), NMR confirms the where (the location of the modification).

  • ¹H NMR: Protons on the carbons adjacent to the newly formed N-oxide group (the CH₂ and CH₃ groups on the piperazine ring) will experience a significant downfield shift compared to their positions in the spectrum of the parent loxapine. This is due to the deshielding effect of the proximate, electron-withdrawing N-oxide bond.

  • ¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the attached methyl group will also exhibit a downfield shift, providing conclusive evidence that the oxidation occurred at the intended tertiary amine.

Part 4: Protocol for Quantitative Analysis in Biological Matrices

For pharmacokinetic studies, it is essential to accurately measure the concentration of this compound in plasma over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[5][15]

Experimental Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is based on established methodologies for the analysis of loxapine and its metabolites.[15][16]

Objective: To accurately determine the concentration of this compound in human plasma samples.

Methodology Rationale: This method employs protein precipitation for sample cleanup, a rapid and effective technique for removing the bulk of interfering plasma proteins.[16] Reversed-phase liquid chromatography is used to separate the analyte from other metabolites and endogenous matrix components before detection by tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

Step-by-Step Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of working standard solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 25 ng/mL).

    • Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., Loxapine-d8 N-oxide), if available.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma (from unknown samples, calibration standards, or quality controls) into a 96-well microplate.

    • Add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.

    • Seal the plate and vortex vigorously for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at approximately 2,400 x g for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer a 100 µL aliquot of the clear supernatant to a new 96-well plate.

    • Add 100 µL of an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Selected Reaction Monitoring (SRM).

      • SRM Transitions:

        • This compound: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.

        • Internal Standard: Monitor the corresponding transition for the IS.

  • Data Analysis and Validation:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The method must be validated for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.[15]

Conclusion

This compound is a structurally distinct and pharmacologically active metabolite of loxapine. Its chemical identity is defined by the N-oxide functional group on the piperazine ring, a feature that imparts increased polarity and is a result of metabolic N-oxidation. A comprehensive understanding of its structure is paramount and is achieved through a synergistic workflow involving chemical synthesis and rigorous spectroscopic analysis, primarily HRMS and NMR. Furthermore, validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, are essential for accurately quantifying this metabolite in biological systems. For researchers and drug developers, a thorough characterization of this compound is not merely an academic exercise but a critical component in building a complete picture of loxapine's safety, efficacy, and metabolic fate.

References

  • Title: Loxapine - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Loxapine - LiverTox Source: NCBI Bookshelf URL: [Link]

  • Title: this compound - Venkatasai Life Sciences Source: Venkatasai Life Sciences URL: [Link]

  • Title: Loxapine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Uniform Spray Dried Loxapine Microparticles Potentially for Nasal Delivery: Exploring Discriminatory In Vitro Release Evaluation Methods Source: ResearchGate URL: [Link]

  • Title: this compound : 25967-34-4 Source: REFSYN BIOSCIENCES URL: [Link]

  • Title: Chemical structure of loxapine, amoxapine, clozapine, quetiapine and olanzapine. Source: ResearchGate URL: [Link]

  • Title: Revisiting loxapine: a systematic review Source: PubMed Central (PMC) URL: [Link]

  • Title: clozapine N-oxide | C18H19ClN4O | CID 135445691 Source: PubChem - NIH URL: [Link]

  • Title: Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI URL: [Link]

  • Title: CYP-catalysed cycling of clozapine and clozapine-N-oxide promotes the generation of reactive oxygen species in vitro Source: Taylor & Francis Online URL: [Link]

  • Title: Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics Source: PubMed URL: [Link]

  • Title: Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma Source: PubMed URL: [Link]

  • Title: Preparation method of loxapine and key intermediate of loxapine Source: Google Patents URL
  • Title: Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma Source: Future Science URL: [Link]

  • Title: this compound | CAS 25967-34-4 Source: Veeprho URL: [Link]

Sources

Enzymatic Formation of Loxapine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enzymatic mechanisms, experimental protocols, and kinetic considerations for the formation of Loxapine N-oxide , a significant metabolite of the antipsychotic drug loxapine. Unlike simple oxidative pathways, the formation of this compound represents a dual-system metabolic event involving both Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMOs) .[1]

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing between these two enzymatic contributions is critical, as they exhibit distinct polymorphic behaviors and drug-drug interaction (DDI) profiles.[1] This guide provides a self-validating workflow to isolate, quantify, and characterize this specific metabolic transformation.

Enzymology of Formation

The formation of this compound occurs primarily at the


-methyl piperazinyl  nitrogen.[1] This transformation is unique because it sits at the intersection of two major oxidative systems in the human liver.[1]
The Dual-Enzyme Hypothesis

While CYP1A2 and CYP2D6 drive the hydroxylation of loxapine (to 8-OH and 7-OH loxapine, respectively), the N-oxidation pathway is catalyzed by:

  • CYP3A4: The dominant hepatic P450 isoform.[1]

  • FMO3 (Flavin-containing Monooxygenase 3): The primary hepatic FMO isoform responsible for the oxygenation of soft nucleophiles (tertiary amines).[1]

Expert Insight: In standard human liver microsomes (HLM), these enzymes compete for the substrate.[1] CYP3A4 typically has a higher capacity (


), while FMO3 may exhibit distinct affinity (

).[1] The ratio of contribution is not static; it fluctuates based on pH and the specific expression levels of the donor tissue.[1]
Mechanistic Pathway

The reaction involves the donation of a single oxygen atom from molecular oxygen to the lone pair of the tertiary amine on the piperazine ring.

  • FMO Mechanism: Involves a C4a-hydroperoxyflavin intermediate.[1] The enzyme is pre-loaded with oxygen before substrate binding.[1] The nucleophilic nitrogen of loxapine attacks the electrophilic oxygen of the hydroperoxide.[1]

  • CYP Mechanism: Follows the standard P450 cycle involving the Compound I (heme-iron oxo) species, which transfers oxygen to the nitrogen.

Loxapine_Metabolism cluster_enzymes Enzymatic Catalysts Loxapine Loxapine (Parent) Lox_NOx This compound (Target Metabolite) Loxapine->Lox_NOx N-Oxidation (Major) OH_Lox 7/8-Hydroxyloxapine Loxapine->OH_Lox Hydroxylation Amoxapine Amoxapine (N-desmethyl) Loxapine->Amoxapine N-Demethylation CYP3A4 CYP3A4 CYP3A4->Lox_NOx FMO3 FMO3 FMO3->Lox_NOx CYP1A2 CYP1A2 CYP1A2->OH_Lox

Figure 1: Metabolic pathway of Loxapine highlighting the dual contribution of CYP3A4 and FMO3 to N-oxide formation.

Experimental Protocols

To accurately study this formation, one cannot simply incubate and measure.[1] You must validate which enzyme is acting.[1] The following protocols are designed to differentiate CYP vs. FMO activity.

Reagents and Preparation
  • Substrate: Loxapine Succinate (purity >98%).[1]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant Enzymes (rCYP3A4, rFMO3).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4 for general, pH 8.5 for FMO optimization).

Protocol A: Chemical Inhibition (Differentiation Assay)

This protocol quantifies the fraction of N-oxide formed by CYP3A4 versus FMO.[1]

  • Preparation: Prepare three reaction sets (triplicates):

    • Control: Loxapine + HLM + Vehicle.

    • CYP-Inhibited: Loxapine + HLM + Ketoconazole (1 µM).[1]

    • FMO-Inhibited: Loxapine + HLM + Methimazole (100 µM) or heat inactivation.[1]

  • Pre-Incubation: Incubate HLM with inhibitors for 5 minutes at 37°C before adding the substrate.

  • Reaction: Initiate by adding NADPH.[1]

  • Termination: After 20 minutes (linear phase), quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validating Check:

  • If Ketoconazole reduces N-oxide formation by >80%, CYP3A4 is the dominant driver in that specific donor pool.[1]

  • If activity persists despite Ketoconazole, FMO contribution is confirmed.[1]

Protocol B: Heat Inactivation (FMO Validation)

FMOs are thermolabile.[1] This physical method confirms FMO presence without chemical interference.[1]

  • Heat Step: Pre-incubate HLM at 50°C for 90 seconds (in the absence of NADPH).

  • Cooling: Immediately place on ice for 2 minutes.

  • Reaction: Proceed with standard incubation at 37°C.

  • Interpretation: Loss of activity compared to non-heated control (after correcting for any CYP loss, which is minimal at 90s) indicates FMO contribution.[1]

Analytical Methodology (LC-MS/MS)[1][2][3][4]

Accurate quantification requires separating the N-oxide from the parent and hydroxy-metabolites.[1]

Table 1: LC-MS/MS Parameters for this compound

ParameterSetting / ValueNotes
Ionization ESI Positive ModeProtonated molecular ion

Precursor Ion (m/z) 344.1Corresponds to this compound
Product Ion (m/z) 271.1Characteristic fragment (loss of piperazine moiety)
Column C18 Reverse Phasee.g., Waters XBridge, 3.5 µm
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonation
Mobile Phase B AcetonitrileGradient elution required
Retention Time ~ 2.5 - 3.0 minMust resolve from 8-OH Loxapine

Data Integrity Note: this compound can thermally degrade back to Loxapine in the ion source if the temperature is too high.[1] Validation Step: Inject a pure standard of this compound; if a peak for Loxapine (parent) appears, lower the source temperature.[1]

Experimental Workflow Diagram

This workflow illustrates the logical progression from incubation to data analysis, ensuring all controls are in place.

Experimental_Workflow cluster_paths Inhibition Strategies Start Start: HLM Preparation Differentiation Differentiation Step (Choose Path) Start->Differentiation Path_A Path A: Chemical (+ Ketoconazole / Methimazole) Differentiation->Path_A Path_B Path B: Thermal (50°C for 90s) Differentiation->Path_B Incubation Incubation (37°C, pH 7.4, 20 min) Path_A->Incubation Path_B->Incubation Quench Quench (Ice-cold ACN + IS) Incubation->Quench Analysis LC-MS/MS Analysis (MRM: 344.1 > 271.1) Quench->Analysis Data Calculate % Contribution (CYP vs FMO) Analysis->Data

Figure 2: Step-by-step experimental workflow for characterizing this compound formation.

Kinetic Considerations

When deriving


 and 

for this compound formation, researchers must account for the biphasic kinetics often observed due to the two enzymes.
  • CYP3A4 Kinetics: Typically displays sigmoidal (Hill) kinetics or standard Michaelis-Menten kinetics with a lower

    
     (higher affinity).[1]
    
  • FMO Kinetics: Often linear at low concentrations or displays a higher

    
    .[1]
    

Recommendation: Use a substrate concentration range of 0.5 µM to 200 µM to capture both high-affinity (CYP) and low-affinity (FMO) components.[1] Data should be fitted to a two-enzyme model if Eadie-Hofstee plots show nonlinearity.[1]


[1]

Where enzyme 1 is CYP3A4 and enzyme 2 is FMO.[1]

References

  • Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine.[1][2] Biopharmaceutics & Drug Disposition.[1][2]

  • FDA (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine).[1] Center for Drug Evaluation and Research.[1]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism.[1] Pharmacology & Therapeutics.[1][3]

  • Yadav, M., et al. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[4] Journal of Pharmaceutical and Biomedical Analysis.[1]

Sources

Loxapine N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of Loxapine N-oxide, a primary metabolite of the antipsychotic agent Loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, synthesis, and analytical methodologies pertinent to this compound. The information presented herein is grounded in authoritative scientific literature to ensure accuracy and reliability, empowering researchers to navigate the complexities of Loxapine metabolism and analysis in their drug development endeavors.

Introduction: The Significance of this compound in Drug Metabolism

Loxapine is a dibenzoxazepine tricyclic antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic effects are intrinsically linked to its complex metabolism within the human body, which leads to the formation of several metabolites. Among these, this compound is a notable, albeit pharmacologically inactive, product.[2] Understanding the properties and formation of this compound is paramount for a complete pharmacokinetic and safety assessment of the parent drug, Loxapine. This guide offers a detailed exploration of this compound, from its fundamental chemical identity to the sophisticated analytical techniques required for its quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a metabolite is fundamental to the development of analytical methods and for understanding its disposition in biological systems. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 25967-34-4[1]
Molecular Formula C₁₈H₁₈ClN₃O₂[1][3]
Molecular Weight 343.82 g/mol [1]
IUPAC Name 4-(2-chlorodibenzo[b,f][4][5]oxazepin-11-yl)-1-methylpiperazine 1-oxide[3]
Synonyms Cloxazepine N-oxide, Oxilapine[2]
Physical Appearance Not specified in provided results
Solubility Not specified in provided results

Metabolic Pathway: The Formation of this compound

Loxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[6][7] The formation of this compound is a key metabolic route. In vitro studies utilizing human liver microsomes have identified that the N-oxidation of Loxapine is primarily catalyzed by CYP3A4, with a contribution from FMOs.[5][6] This metabolic conversion occurs at the nitrogen atom of the methylpiperazine ring.

The metabolic fate of Loxapine is multifaceted, leading to other significant metabolites such as 8-hydroxyloxapine (via CYP1A2), 7-hydroxyloxapine (via CYP2D6 and CYP3A4), and N-desmethylloxapine (amoxapine, via CYP3A4).[6][7] A simplified diagram of the primary metabolic pathways of Loxapine is presented below.

Loxapine_Metabolism Loxapine Loxapine LNO This compound (Inactive) Loxapine->LNO CYP3A4, FMO HLO8 8-Hydroxyloxapine (Active) Loxapine->HLO8 CYP1A2 HLO7 7-Hydroxyloxapine (Active) Loxapine->HLO7 CYP2D6, CYP3A4 Amoxapine Amoxapine (Active) Loxapine->Amoxapine CYP3A4, CYP2C19, CYP2C8

Caption: Metabolic pathways of Loxapine.

Synthesis of this compound: A Plausible Laboratory Protocol

Principle: The tertiary amine of the methylpiperazine moiety of Loxapine is oxidized to an N-oxide using a suitable oxidizing agent in a controlled reaction environment.

Materials and Reagents:

  • Loxapine

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethanol (EtOH) for crystallization

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Loxapine in a mixture of methanol and water.

  • Buffering: Add sodium bicarbonate to the solution to maintain a basic pH, which is crucial for the stability of the N-oxide product.

  • Oxidation: Slowly add Oxone® to the stirred solution at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent, such as ethanol, to yield a solid product of high purity.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[10]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Dissolve Loxapine in MeOH/H₂O add_bicarb Add NaHCO₃ start->add_bicarb add_oxone Add Oxone® add_bicarb->add_oxone monitor Monitor reaction by TLC/LC-MS add_oxone->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify crystallize Crystallize from EtOH purify->crystallize characterize Characterize product (MS, NMR, IR) crystallize->characterize

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Loxapine and its major metabolites, including this compound, in human plasma.[11][12]

Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify the analytes of interest in a complex biological matrix.

Experimental Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes. A micro-elution SPE plate is often employed for this purpose.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate Loxapine, this compound, and other metabolites.

    • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with a turbo-ionspray interface operating in the positive ionization mode. Detection and quantification are performed using selected reaction monitoring (SRM).[11] The specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Conclusion

This technical guide has provided a detailed overview of this compound, a key metabolite of the antipsychotic drug Loxapine. By consolidating information on its physicochemical properties, metabolic formation, a plausible synthesis protocol, and a validated analytical method, this document serves as a valuable resource for scientists and researchers in the field of drug development. A comprehensive understanding of this compound is crucial for the thorough evaluation of Loxapine's pharmacokinetic profile and overall safety, ultimately contributing to the development of safer and more effective therapies for schizophrenia.

References

  • PubMed. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. [Link]

  • Wikipedia. Loxapine. [Link]

  • ResearchGate. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine | Request PDF. [Link]

  • U.S. Food and Drug Administration. Loxapine Succinate USP Capsules LOXITANE. [Link]

  • PMC. Revisiting loxapine: a systematic review. [Link]

  • U.S. Food and Drug Administration. 022549Orig1s000. [Link]

  • ResearchGate. Metabolic pathways of loxapine. | Download Scientific Diagram. [Link]

  • PMC. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. [Link]

  • PubMed. Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. [Link]

  • PubMed. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. [Link]

  • ResearchGate. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. [Link]

  • Patsnap Synapse. What is the mechanism of Loxapine?. [Link]

  • PubChem. Loxapine. [Link]

  • NCBI Bookshelf. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries. [Link]

  • Venkatasai Life Sciences. This compound. [Link]

  • MDPI. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

  • Google Patents.
  • PubMed. Synthesis of the N-oxides of phenothiazine antipsychotic agents. [Link]

  • PMC. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. [Link]

  • ResearchGate. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. [Link]

Sources

pharmacological profile of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Loxapine N-oxide

Authored by a Senior Application Scientist

Preamble: Beyond the Parent Compound - Unraveling the Bioactive Metabolite

In the landscape of psychopharmacology, the therapeutic window and side-effect profile of a drug are not solely dictated by the parent molecule. Metabolites, the byproducts of the body's intricate biochemical machinery, can possess their own significant pharmacological activity, contributing to or modifying the overall clinical effect. This guide provides a detailed exploration of this compound, a key metabolite of the antipsychotic agent loxapine. For researchers, medicinal chemists, and drug development professionals, understanding the distinct pharmacological characteristics of such metabolites is paramount for optimizing therapeutic strategies and innovating next-generation pharmaceuticals. This document synthesizes the current knowledge on this compound, offering both a comprehensive overview and practical, field-proven experimental designs to further elucidate its role.

Section 1: The Metabolic Genesis and Physicochemical Identity of this compound

Loxapine, a dibenzoxazepine derivative, has been a stalwart in the treatment of schizophrenia for decades. Its mechanism of action is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The metabolic fate of loxapine is complex, involving several enzymatic pathways that yield a constellation of metabolites.[3][4] Among these, this compound emerges from the N-oxidation of the tertiary amine in the piperazine ring, a transformation catalyzed by flavin-containing monooxygenases (FMOs).[3][5]

This metabolic conversion is not a mere detoxification step; the addition of an oxygen atom to the nitrogen significantly alters the molecule's polarity, size, and electronic distribution. These changes can profoundly impact its ability to cross the blood-brain barrier and interact with target receptors.

Loxapine Loxapine Loxapine_N_oxide This compound Loxapine->Loxapine_N_oxide Flavin-containing monooxygenases (FMOs) Other_Metabolites Other Metabolites (e.g., Amoxapine, 7-OH-loxapine, 8-OH-loxapine) Loxapine->Other_Metabolites CYP450 Enzymes (CYP1A2, CYP3A4, CYP2D6, etc.)

Figure 1: Metabolic conversion of loxapine to this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C18H18ClN3O2[6]
Molecular Weight 343.81 g/mol [6]
CAS Number 25967-34-4[6]

Section 2: Receptor Binding Profile - A Divergence from the Parent?

While loxapine's receptor binding profile is well-characterized, data specifically on this compound is more sparse. What is known, however, points towards a potentially distinct pharmacological signature.

Known Receptor Interactions

Emerging evidence suggests that this compound may interact with targets beyond the classical dopaminergic and serotonergic systems. It has been shown to bind to the cannabinoid 1 (CB1) receptor and regulate its activity, and also to exert regulatory effects on metabotropic glutamate receptors.[7] These findings are significant, as both the endocannabinoid and glutamatergic systems are increasingly implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Inferred Profile from Loxapine

To provide context, the receptor binding affinities of the parent drug, loxapine, are presented below. It is crucial to note that these values are not directly transferable to this compound, but they serve as a foundational reference for designing future binding studies. The rationale for investigating these same receptors for the N-oxide metabolite is to determine if this metabolic step results in a shift in selectivity, which could have profound implications for its therapeutic efficacy and side-effect profile.

ReceptorAffinity of LoxapinePotential Implication for this compoundReference
Dopamine D2 High (antagonist)A primary target to assess for antipsychotic potential.[1][3]
Dopamine D4 Very High (antagonist)Similar to clozapine, this may contribute to atypical properties.[2][3]
Serotonin 5-HT2A High (antagonist)A high 5-HT2A/D2 ratio is a hallmark of atypical antipsychotics.[1][3]
Histamine H1 High (antagonist)Potential for sedative side effects.[3]
Muscarinic M1 Moderate (antagonist)Potential for anticholinergic side effects.[3]
Adrenergic α1 Moderate (antagonist)Potential for cardiovascular side effects like orthostatic hypotension.[3]

Section 3: Pharmacokinetics and Bioanalysis

The journey of a drug through the body is as critical as its interaction with its target. The pharmacokinetics of this compound are intrinsically linked to those of its parent compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Formation: this compound is formed post-absorption of loxapine, primarily in the liver.[4][8]

  • Distribution: As a more polar molecule than loxapine, its ability to penetrate the blood-brain barrier is a key question for its central activity.

  • Exposure: In human subjects, the systemic exposure to this compound, as measured by the area under the curve (AUC), is approximately 10% of that of other loxapine metabolites like 7-hydroxy loxapine.[5]

  • Further Metabolism and Excretion: Loxapine and its metabolites, including this compound, are eventually conjugated (e.g., with glucuronic acid) and excreted primarily in the urine.[3]

Bioanalytical Methodology: A Validated Approach

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and clinical studies. A robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for this purpose.[9]

Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a self-validating system, incorporating quality controls at multiple concentrations to ensure accuracy and precision.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Condition a micro-elution SPE plate with methanol followed by water.

    • Load the plasma sample onto the SPE plate.

    • Wash the plate with a weak organic solvent to remove interferences.

    • Elute this compound and other analytes with a strong organic solvent (e.g., methanol with a small percentage of formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Causality: SPE is chosen for its ability to clean up a complex matrix like plasma and concentrate the analytes, which is crucial for achieving the required sensitivity.[9]

  • Chromatographic Separation (LC):

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

    • The gradient should be optimized to achieve baseline separation of this compound from its isomers and other metabolites.

    • Causality: Gradient elution allows for the efficient separation of compounds with a range of polarities within a reasonable run time. The separation of isomers like 7-hydroxyloxapine and 8-hydroxyloxapine is a critical challenge addressed by this step.[9]

  • Detection (MS/MS):

    • Utilize a tandem mass spectrometer with a turbo-ionspray interface operating in positive ionization mode.

    • Employ Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • Causality: SRM provides high selectivity and sensitivity, allowing for the accurate quantification of the analyte even at low concentrations in a complex biological matrix.[9]

  • Validation:

    • The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery, and stability.[9] The calibration curve range for a validated method is 0.0500-50.0 ng/mL.[9]

Section 4: Pharmacodynamics and Known Biological Effects

The ultimate test of a compound's pharmacological profile is its effect on biological systems. This compound has demonstrated bioactivity in preclinical models.

  • In Vitro Antipsychotic Effects: Studies have shown that this compound possesses antipsychotic properties in vitro, though the specific assays and results are not extensively detailed in the public domain.[7]

  • Neuromodulatory Activity: As mentioned, its activity at CB1 and metabotropic glutamate receptors suggests a potential role in modulating neurotransmission through mechanisms that may be distinct from or complementary to the D2/5-HT2A antagonism of loxapine.[7]

Section 5: Experimental Workflow for De Novo Characterization

For a comprehensive understanding of this compound's pharmacology, a systematic in vitro profiling is necessary. The following workflow outlines a standard and robust approach.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization A Compound Acquisition (this compound) B Radioligand Binding Assay (Broad Panel - e.g., 70 targets) A->B C Data Analysis (Determine % inhibition at a fixed concentration) B->C D Identify 'Hits' (% inhibition > 50%) C->D Proceed with hits E Concentration-Response Curves (Determine Ki or IC50) D->E F Data Interpretation (Identify high-affinity targets) E->F G Select High-Affinity Targets F->G Proceed with potent hits H Functional Assays (e.g., cAMP, Calcium flux) G->H I Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) H->I

Figure 2: Workflow for in vitro pharmacological profiling.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating framework for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., Dopamine D2).

  • Preparation of Reagents:

    • Cell Membranes: Use commercially available cell membranes expressing the human Dopamine D2 receptor.

    • Radioligand: A high-affinity D2 antagonist, such as [3H]-Spiperone.

    • Assay Buffer: A buffer optimized for the specific receptor (e.g., Tris-HCl with physiological salts).

    • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Causality: Incubation conditions are critical and must be optimized for each receptor-ligand pair to ensure that the reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand will be trapped on the filter, while the free radioligand passes through.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Causality: Rapid filtration is essential to prevent the dissociation of the radioligand from the receptor during the washing step, which would lead to an underestimation of binding.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

    • Causality: The Cheng-Prusoff equation provides a more universal measure of affinity (Ki) that is independent of the specific assay conditions (i.e., the radioligand concentration used).

Section 6: Future Directions and Concluding Remarks

The current body of knowledge on this compound is intriguing but incomplete. While it is recognized as a significant metabolite of loxapine with demonstrated in vitro activity, a comprehensive pharmacological profile is yet to be established.

Key areas for future investigation include:

  • Comprehensive Receptor Screening: A broad panel radioligand binding screen is necessary to fully map the receptor interaction profile of this compound.

  • Functional Activity: For any high-affinity targets identified, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist.

  • In Vivo Studies: Preclinical in vivo studies are needed to assess the central nervous system effects of this compound and to correlate its pharmacokinetic profile with its pharmacodynamic activity.

  • Clinical Correlation: In patients treated with loxapine, correlating the plasma concentrations of this compound with clinical outcomes and side effects could provide valuable insights into its contribution to the overall therapeutic effect.

References

  • Chau, A., et al. (2019). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Neuroscience.[1]

  • Glazer, W. M., & Sernyak, M. J. (1997). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Clinical Psychopharmacology.[2]

  • Stamoulos, C. A., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry.[3]

  • Drugs.com. (n.d.). Loxapine: Package Insert / Prescribing Information. Retrieved from [Link][10]

  • Kapur, S., et al. (1999). The D2 Receptor Occupancy Profile of Loxapine Determined Using PET. The American Journal of Psychiatry.[11]

  • ResearchGate. (n.d.). Metabolic pathways of loxapine. Retrieved from [Link][12]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[8]

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research, Application Number 022549Orig1s000, Clinical Pharmacology and Biopharmaceutics Reviews.[5]

  • Cassella, J. V., et al. (2013). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. The Journal of Clinical Pharmacology.[13]

  • Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link][14]

  • Maggs, J. L., et al. (2020). CYP-catalysed cycling of clozapine and clozapine-N-oxide promotes the generation of reactive oxygen species in vitro. Xenobiotica.[15]

  • Goti, A., et al. (2009). Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs. European Journal of Organic Chemistry.[16]

  • Nagai, Y., et al. (2017). Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics. ACS Chemical Neuroscience.[17]

  • Aubry, A. F., et al. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[9]

  • ResearchGate. (2015). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.[18]

  • Gajski, G., et al. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Environmental Toxicology and Pharmacology.[19]

  • Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Retrieved from [Link][20]

  • de Assis, S. G., et al. (2016). New drugs for the treatment of agitation in schizophrenia: a systematic review and meta-analysis of inhaled loxapine and. Trends in Psychiatry and Psychotherapy.[21]

  • Fagiolini, A., et al. (2017). The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review. CNS Drugs.[4]

  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.[22]

  • Sako, M., et al. (2019). The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels. eNeuro.[23]

  • Lu, C., et al. (2020). Loxapine for Treatment of Patients With Refractory, Chemotherapy-Induced Neuropathic Pain: A Prematurely Terminated Pilot Study Showing Efficacy But Limited Tolerability. Frontiers in Pharmacology.[24]

  • Iffland, K., & Grotenhermen, F. (2021). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals.[25]

  • Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Scientific Reports.[26]

  • Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.[27]

Sources

An In-Depth Technical Guide to the Biological Stability and Degradation of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Loxapine, a dibenzoxazepine antipsychotic agent, is extensively metabolized in vivo, leading to the formation of several metabolites, including Loxapine N-oxide.[1] As a significant metabolite, understanding the biological stability and degradation profile of this compound is paramount for a comprehensive assessment of the parent drug's overall pharmacology, pharmacokinetics, and safety profile. This technical guide provides a detailed exploration of the current scientific understanding of this compound's stability and degradation, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic origins, inherent chemical stability, degradation pathways, and the analytical methodologies requisite for its accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability and degradation studies.

PropertyValueSource(s)
Chemical Name 4-(2-Chlorodibenzo[b,f][1][2]oxazepin-11-yl)-1-methylpiperazine 1-oxide[3][4]
Synonyms Oxilapine[4]
CAS Number 25967-34-4[3][4]
Molecular Formula C18H18ClN3O2[3][4]
Molecular Weight 343.82 g/mol [4]

Metabolic Formation of this compound

Loxapine undergoes extensive first-pass metabolism in the liver.[5] The formation of this compound is a key pathway in its biotransformation. In vitro studies utilizing human liver microsomes have elucidated the enzymatic processes responsible for the oxidative metabolism of loxapine.

The N-oxidation of the methylpiperazine moiety of loxapine to form this compound is primarily catalyzed by flavin-containing monooxygenases (FMOs) and, to some extent, by cytochrome P450 3A4 (CYP3A4).[6] Concurrently, other major metabolites are formed through different enzymatic routes, including 8-hydroxyloxapine (primarily by CYP1A2), 7-hydroxyloxapine (by CYP2D6), and N-desmethylloxapine (amoxapine, by CYP3A4).[7]

Loxapine Metabolism Loxapine Loxapine Loxapine_N_oxide This compound Loxapine->Loxapine_N_oxide FMO, CYP3A4 Amoxapine Amoxapine (N-desmethylloxapine) Loxapine->Amoxapine CYP3A4 7_OH_Loxapine 7-Hydroxyloxapine Loxapine->7_OH_Loxapine CYP2D6 8_OH_Loxapine 8-Hydroxyloxapine Loxapine->8_OH_Loxapine CYP1A2

Figure 1: Major Metabolic Pathways of Loxapine

Biological Stability of this compound

The stability of a drug metabolite in biological matrices is a critical parameter for accurate pharmacokinetic and toxicological assessments.

In Vitro Stability in Human Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been used to establish the stability of loxapine and four of its metabolites, including this compound, in human plasma.[1][8] These studies demonstrated that this compound is stable in human plasma for up to 260 days when stored at -20°C.[8] This long-term stability is crucial for the reliable analysis of samples from clinical trials.

Potential for In Vivo Reduction

A noteworthy aspect of the biological fate of N-oxide metabolites is their potential to undergo in vivo reduction back to the parent tertiary amine.[9] This biotransformation can be mediated by various enzymes. The extent of this reduction for this compound in humans has not been definitively quantified in the available literature. However, this potential for interconversion between loxapine and this compound is an important consideration in pharmacokinetic modeling. The in vitro reduction of the structurally similar olanzapine N-oxide to olanzapine has been observed in whole blood at 25°C, suggesting that similar processes could occur with this compound.[10]

Degradation of this compound

Understanding the degradation pathways of this compound is essential for identifying potential impurities in drug formulations and for ensuring the integrity of analytical samples. While specific forced degradation studies on isolated this compound are not extensively reported in the public domain, valuable insights can be gleaned from studies on the parent drug, loxapine, and the known chemistry of N-oxides.

Forced Degradation Studies of Loxapine

Forced degradation studies on loxapine succinate have shown that the parent drug is susceptible to degradation under acidic, basic, and oxidative conditions, while exhibiting greater stability under thermal and photolytic stress.[11] This suggests that this compound may also be sensitive to hydrolytic and oxidative degradation.

Potential Degradation Pathways of this compound

Based on the chemical nature of N-oxides and findings for structurally related compounds, the following degradation pathways for this compound can be postulated:

  • Reduction to Loxapine: As previously mentioned, this is a likely degradation pathway both in vivo and potentially during sample handling and analysis, especially under certain conditions. For instance, the N-oxide of clozapine, a structurally similar antipsychotic, has been shown to be quantitatively reduced to clozapine during gas chromatography-mass spectrometry (GC-MS) analysis and in alkaline plasma environments.[12]

  • Hydrolysis: The dibenzoxazepine core of loxapine is an ester-like linkage that could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidative Degradation: While already an oxidation product, further oxidation of other parts of the molecule could occur under strong oxidative stress.

  • Photodegradation: Although loxapine itself is relatively photostable, N-oxides can be more susceptible to photolytic degradation. A study on the photolytic and photocatalytic transformation of loxapine identified sixteen transformation products, indicating the complexity of degradation under light exposure.[2]

Pharmacological and Toxicological Profile

The pharmacological activity of drug metabolites is a key consideration in drug development. Reports on the activity of this compound are somewhat conflicting. Some sources state that it is pharmacologically inactive at dopamine and serotonin receptors. However, other information suggests it may possess antipsychotic effects in vitro and interact with the CB1 receptor.[7] This discrepancy highlights the need for further definitive studies on the receptor binding profile and functional activity of purified this compound.

The toxicological profile of this compound and its potential degradation products is not well-characterized in publicly available literature. According to ICH guidelines, drug metabolites found at concentrations greater than 10% of the parent drug's exposure at steady state should be evaluated for safety.[13] Given that this compound is a major metabolite of loxapine, a thorough toxicological assessment of the N-oxide itself and its unique degradation products would be a critical component of a comprehensive safety evaluation of loxapine.

Analytical Methodologies for Stability Assessment

The accurate assessment of this compound stability and degradation requires robust and validated analytical methods capable of separating and quantifying the N-oxide, the parent drug, and any potential degradation products.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for the separation of loxapine and its metabolites.[1][8] Reversed-phase chromatography is typically employed. The separation of this compound from loxapine is crucial, as in-source fragmentation or in-process degradation of the N-oxide can artificially inflate the measured concentration of the parent drug.

Detection and Quantification

Tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of this compound in complex biological matrices at low concentrations.[1][8] For forced degradation studies where higher concentrations are used, UV detection can also be suitable.[1]

Protocol for a Forced Degradation Study of this compound

The following is a generalized protocol for conducting a forced degradation study on this compound, based on ICH guidelines and best practices. This protocol should be adapted and optimized based on the specific experimental setup and objectives.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify its primary degradation products.

Materials:

  • Purified this compound reference standard[4][14]

  • Loxapine reference standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

  • Buffers (for pH adjustment)

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Withdraw and neutralize aliquots at specified time points.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature. Withdraw aliquots at different time intervals.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C) in a stability chamber. Analyze samples at predetermined time points.

    • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using the validated stability-indicating analytical method. Quantify the remaining this compound and identify and quantify any degradation products by comparing their retention times and/or mass spectra with those of reference standards (if available) or by using techniques such as high-resolution mass spectrometry for structural elucidation.

  • Data Evaluation: Calculate the percentage degradation of this compound under each stress condition. Determine the degradation kinetics (e.g., half-life) where significant degradation is observed.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating LC-MS/MS or HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis LNO_Sample This compound (Solution/Solid) LNO_Sample->Acid LNO_Sample->Base LNO_Sample->Oxidation LNO_Sample->Thermal LNO_Sample->Photo Data Data Analysis: - % Degradation - Degradation Products - Kinetic Profiling Analysis->Data

Figure 2: General Workflow for a Forced Degradation Study

Conclusion and Future Perspectives

Future research should focus on performing detailed forced degradation studies on purified this compound to definitively identify its degradation products and elucidate the degradation pathways. Furthermore, a thorough investigation into the pharmacological and toxicological profiles of this compound and its primary degradation products is necessary to fully assess their contribution to the overall clinical effects and safety of loxapine. The development and application of advanced analytical techniques will continue to be crucial in advancing our understanding of the complex metabolic fate of loxapine and its N-oxide metabolite.

References

  • Investigation of the photolysis and TiO 2 , SrTiO 3 , H 2 O 2 -mediated photocatalysis of an antipsychotic drug loxapine – Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017, March 1). PubMed. Retrieved from [Link]

  • (PDF) RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. ijrti. Retrieved from [Link]

  • Loxapine. (2019, May 21). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • development and validation of stability indicating assay method for determination of loxapine succinate. (2018, August 30). IJPSR (2009), Issue 1, Vol. Retrieved from [Link]

  • Temperature dependencies of the degradation of NO, NO2 and HONO on a photocatalytic dispersion paint. RSC Publishing. Retrieved from [Link]

  • This compound. Venkatasai Life Sciences. Retrieved from [Link]

  • Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites. (1994, October). PubMed. Retrieved from [Link]

  • The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? (2016). National Institutes of Health. Retrieved from [Link]

  • (PDF) Loxapine Intoxication: Case Report and Literature Review. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Contrasting loxapine to its isomer isoloxapine--the critical role of in vivo D2 blockade in determining atypicality. (2005, September 15). PubMed. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021, March 23). PMC. Retrieved from [Link]

  • USP-NF Loxapine Succinate. (2025, February 15). Trungtamthuoc.com. Retrieved from [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. (2023, March 30). PMC. Retrieved from [Link]

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amination. (2025, November 13). Thieme Chemistry. Retrieved from [Link]

  • Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. Retrieved from [Link]

  • Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. SciSpace. Retrieved from [Link]

  • 022549Orig1s000. (2009, December 11). accessdata.fda.gov. Retrieved from [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. Semantic Scholar. Retrieved from [Link]

  • 022549Orig1s000. (2010, September 16). accessdata.fda.gov. Retrieved from [Link]

  • Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine - Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties. (2020, November 1). PubMed. Retrieved from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). Jefferson Digital Commons. Retrieved from [Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. Retrieved from [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. (2010, December 1). PubMed. Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring† | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? (2013, February 14). ResearchGate. Retrieved from [Link]

  • LC-MS-based Metabolomics: Workflows, Strategies and Challenges. (2015, July 14). YouTube. Retrieved from [Link]

  • Loxapine Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and History of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Loxapine N-oxide is a principal metabolite of the dibenzoxazepine antipsychotic, loxapine. For decades, the focus of pharmacological research has centered on loxapine and its N-demethylated active metabolite, amoxapine. However, a comprehensive understanding of a drug's in vivo activity, metabolic fate, and safety profile necessitates a thorough investigation of all its major metabolites. This technical guide provides an in-depth exploration of the discovery, history, and scientific characterization of this compound. We will delve into the historical context of its identification, detail methodologies for its chemical synthesis and bioanalytical quantification, and discuss its known pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of loxapine metabolism and the role of its N-oxide metabolite.

Introduction: The Context of Loxapine and its Metabolites

The advent of antipsychotic medications in the mid-20th century marked a revolutionary turning point in the treatment of severe mental illnesses.[1] The first-generation, or "typical," antipsychotics, which emerged in the 1950s, provided the first effective pharmacological interventions for psychosis.[1][2] Loxapine, a member of the dibenzoxazepine class, was introduced in the mid-1970s for the treatment of schizophrenia.[3] Structurally similar to clozapine, loxapine has a complex pharmacology, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7] This dual antagonism has led some researchers to classify it as an "atypical" antipsychotic, despite its historical classification as a typical agent.[5][6]

The clinical efficacy and side-effect profile of any xenobiotic are governed not only by the parent compound but also by its metabolites. Loxapine undergoes extensive hepatic metabolism, primarily through oxidation and demethylation, yielding several metabolites.[3][4][8] These include 7-hydroxyloxapine, 8-hydroxyloxapine, amoxapine (the N-desmethyl metabolite), and this compound.[3][5] The formation of this compound occurs via N-oxidation of the tertiary amine in the piperazine ring, a common metabolic pathway for many drugs.[3] Understanding the discovery and properties of this compound is crucial for a complete picture of loxapine's disposition and activity in the body.

The Discovery of this compound: A Historical Perspective

The identification of this compound is intrinsically linked to the advancement of analytical techniques in drug metabolism studies. Following the introduction of loxapine, initial metabolic studies focused on identifying the major pathways of biotransformation. Early investigations relied on techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) coupled with mass spectrometry (MS). These methods allowed for the separation and identification of various metabolites in urine and plasma samples from patients treated with loxapine.

The definitive characterization of this compound as a significant human metabolite was solidified with the advent of High-Performance Liquid Chromatography (HPLC) and, later, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] These highly sensitive and specific techniques enabled the simultaneous quantification of loxapine and its major metabolites, including the N-oxide, even at low concentrations in complex biological matrices like human plasma.[9] This technological leap was critical in establishing the pharmacokinetic profile of this compound and its contribution to the overall metabolic fate of the parent drug.

Synthesis and Characterization of this compound

To study the pharmacology and toxicology of a metabolite, it is essential to have a pure reference standard. This is typically achieved through chemical synthesis.

Chemical Synthesis

The synthesis of this compound from its parent compound, loxapine, is a straightforward oxidation reaction. The tertiary amine on the piperazine ring of loxapine is susceptible to oxidation by various reagents. A common and effective method involves the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA).[11] This method is widely used for the N-oxidation of phenothiazine antipsychotics and related compounds.[11]

Protocol 3.1.1: Laboratory-Scale Synthesis of this compound

  • Dissolution: Dissolve loxapine in a suitable organic solvent, such as dichloromethane or chloroform.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled loxapine solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS, to confirm the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a solution of sodium bisulfite.

  • Extraction: Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove the resulting 3-chlorobenzoic acid, followed by a water wash.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the pure this compound.

Causality Behind Experimental Choices:

  • m-CPBA: Chosen for its selectivity in oxidizing tertiary amines to N-oxides without significantly affecting other functional groups in the loxapine molecule under controlled conditions.

  • Cooling: Essential to prevent over-oxidation and potential side reactions, ensuring a cleaner product profile.

  • Aqueous Workup: The basic wash is critical for removing the acidic byproduct of the reaction, simplifying the subsequent purification steps.

Synthesis_Workflow Loxapine Loxapine in Dichloromethane Reaction Reaction Vessel (Stirring, 0°C) Loxapine->Reaction mCPBA m-CPBA Solution mCPBA->Reaction Quench Quench with Sodium Bisulfite Reaction->Quench Extract Aqueous Wash (NaHCO3, H2O) Quench->Extract Purify Purification (Chromatography) Extract->Purify Final Pure Loxapine N-oxide Purify->Final

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Once synthesized and purified, the identity and purity of this compound are confirmed using standard analytical techniques.

Technique Expected Data/Observations
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (343.80 g/mol ) would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would show characteristic shifts in the signals of the protons and carbons adjacent to the newly formed N-oxide group compared to the spectra of loxapine.
Infrared (IR) Spectroscopy A characteristic absorption band for the N-O bond would be present.
Melting Point A sharp melting point would indicate the purity of the synthesized compound.

Pharmacological Profile and Mechanistic Insights

Metabolic Pathway

Loxapine is extensively metabolized in the liver.[4][8] The formation of this compound is catalyzed by flavin-containing monooxygenases (FMOs), which are a distinct class of enzymes from the cytochrome P450 (CYP) system that is responsible for other major metabolic pathways of loxapine, such as hydroxylation and N-demethylation.[3]

Metabolic_Pathway Loxapine Loxapine N_Oxide This compound Loxapine->N_Oxide FMOs Amoxapine Amoxapine (N-desmethyl loxapine) Loxapine->Amoxapine CYP3A4, CYP2C19, CYP2C8 Hydroxy_Lox 7-OH-Loxapine & 8-OH-Loxapine Loxapine->Hydroxy_Lox CYP1A2, CYP3A4, CYP2D6

Caption: Major metabolic pathways of loxapine.[3]

Pharmacodynamic Activity

This compound is considered an active metabolite of loxapine.[12] It has been shown to possess antipsychotic effects in vitro and can regulate the metabotropic glutamate receptor, which may contribute to its therapeutic effects in schizophrenia.[12] Additionally, this compound has been found to bind to the CB1 receptor and modulate its activity.[12] Like its parent compound, it also acts as a dopamine and serotonin receptor antagonist.[12]

While comprehensive in vivo studies are limited, the available data suggests that this compound likely contributes to the overall pharmacological profile of loxapine. However, its potency at various receptors relative to loxapine and amoxapine requires further investigation to fully elucidate its clinical significance.

Modern Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Modern bioanalytical methods rely on the sensitivity and selectivity of LC-MS/MS.

Protocol 5.1.1: Quantification of this compound in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile. This is a simple and fast method.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use a micro-elution SPE method.[9] This involves conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analytes with a small volume of organic solvent.[9]

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to separate loxapine, this compound, and other metabolites.

  • Mass Spectrometric Detection:

    • The column eluent is introduced into a tandem mass spectrometer equipped with a positive ionization source (e.g., electrospray ionization - ESI).

    • The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for this compound and an internal standard. This provides high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is constructed by analyzing samples with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Self-Validating System:

  • The use of a stable isotope-labeled internal standard for this compound would correct for any variability in sample preparation and instrument response, ensuring the accuracy and precision of the results.

  • The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[9]

Analytical_Workflow Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE LC LC Separation (Reverse Phase) SPE->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Bioanalytical workflow for this compound.

Conclusion and Future Directions

This compound is a significant metabolite of loxapine, the discovery and characterization of which have been driven by advancements in analytical chemistry. While its synthesis and quantification are well-established, a deeper understanding of its specific contribution to the therapeutic and adverse effects of loxapine therapy is still an area for further research. Future studies should focus on:

  • In-depth Pharmacological Profiling: Comprehensive receptor binding assays and functional studies are needed to compare the potency and efficacy of this compound to loxapine and amoxapine at a wider range of CNS targets.

  • Pharmacokinetic Modeling: More sophisticated pharmacokinetic models could help to better predict the in vivo exposure to this compound and its contribution to the overall active moiety concentration.

  • Clinical Correlation: Investigating the relationship between this compound concentrations and clinical outcomes, including both efficacy and adverse events, could provide valuable insights for personalized medicine approaches.

By continuing to explore the properties of this compound, the scientific community can build a more complete and nuanced understanding of loxapine, ultimately leading to improved therapeutic strategies for patients with schizophrenia and other psychotic disorders.

References

  • El-Hage, C., et al. (2022). Fifty years of experience with loxapine for the rapid non-coercive tranquilization of acute behavioral disturbances in schizophrenia patients, and beyond. Expert Opinion on Pharmacotherapy, 23(15), 1741-1753. Retrieved from [Link]

  • Pharmacology of Loxapine. (2025, January 29). Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Glazer, W. M., & Bowers, M. B. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(3), 179-194. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of loxapine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570641A - Preparation method of loxapine and key intermediate of loxapine.
  • Wikipedia. (n.d.). Loxapine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Loxapine? Retrieved from [Link]

  • Ginovart, N., et al. (2016). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Neuropsychopharmacology, 41(10), 2445-2454. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Ji, A. J., et al. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 139, 1-9. Retrieved from [Link]

  • Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. Retrieved from [Link]

  • Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Scientific Reports, 9(1), 4522. Retrieved from [Link]

  • Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2019). The story of antipsychotics: Past and present. Indian Journal of Psychiatry, 61(Suppl 1), S105-S108. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Gomez, J. L., et al. (2019). The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels. Frontiers in Neuroscience, 13, 339. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. Retrieved from [Link]

  • Dattani, S. (2024, August 26). Antipsychotic medications: a timeline of innovations and remaining challenges. Our World in Data. Retrieved from [Link]

  • Gomez, J. L., et al. (2019). The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels. Frontiers in Neuroscience, 13, 339. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. Retrieved from [Link]

  • Frontiers. (2022, June 15). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Retrieved from [Link]

  • Jabin, N., et al. (2019). Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics. ACS Chemical Neuroscience, 10(7), 3163-3171. Retrieved from [Link]

  • Volpicelli, S. A., et al. (1993). Determination of clozapine, norclozapine, and clozapine-N-oxide in serum by liquid chromatography. Clinical Chemistry, 39(8), 1656-1659. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022, June 30). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Retrieved from [Link]

  • Phillipson, J. D., & El-Dabbas, S. W. (1981). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Medicinal Chemistry, 24(5), 609-613. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for Loxapine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-recovery Solid-Phase Extraction (SPE) protocol for the isolation of Loxapine N-oxide (LNO) from human plasma. Unlike the parent compound Loxapine, LNO exhibits increased polarity and thermal instability, presenting unique challenges in bioanalysis. This guide utilizes a Mixed-Mode Strong Cation Exchange (MCX) mechanism to ensure simultaneous retention of the basic parent drug and the polar metabolite while effectively removing phospholipids and proteins. The protocol is designed for downstream analysis via LC-MS/MS, ensuring high sensitivity and reproducibility compliant with regulated clinical development standards.[1]

Scientific Rationale & Mechanism

The Challenge: Polarity & Stability

Loxapine is a tricyclic antipsychotic metabolized extensively in the liver. Its N-oxide metabolite (this compound) introduces a polar oxygen atom at the N4-methyl piperazine nitrogen.

  • Polarity Shift: The N-oxide moiety increases water solubility compared to the parent, making Liquid-Liquid Extraction (LLE) less efficient and prone to lower recovery.

  • Basicity Modulation: The N-oxidation reduces the basicity of the piperazine nitrogen. While Loxapine is a strong base (pKa ~7.5–8.0), LNO behaves as a weaker base or zwitterionic species. This necessitates a careful pH strategy during extraction to ensure retention on cation-exchange sorbents.

  • Thermal Instability: N-oxides are susceptible to deoxygenation (reduction) back to the parent compound under high heat or harsh ionization conditions (In-Source Reduction), potentially biasing quantification.

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric sorbent functionalized with both reverse-phase (hydrophobic) and strong cation-exchange (sulfonic acid) groups.

  • Acidic Loading (pH < 3): Protonates the Loxapine parent (ensuring ionic binding). LNO, though less basic, retains sufficient hydrophobic character to bind to the polymeric backbone and potentially weak ionic interactions.

  • Interference Removal: The dual-retention mechanism allows for aggressive washing steps (acidic to remove proteins, organic to remove lipids) without eluting the analytes.

  • Elution: A basic organic solvent neutralizes the charge, releasing the analytes.

Mechanism Diagram

The following diagram illustrates the physicochemical interactions driving the extraction:

SPE_Mechanism cluster_sorbent Mixed-Mode Sorbent (MCX) cluster_analyte Analytes @ pH 2.0 Node_Polymer Polymeric Backbone (Hydrophobic Interaction) Node_SO3 Sulfonic Acid Group (-SO3-) (Cation Exchange) Node_Lox Loxapine (+) (Strong Base) Node_Lox->Node_Polymer Hydrophobic Retention Node_Lox->Node_SO3 Strong Ionic Bond Node_LNO This compound (+/0) (Polar/Weak Base) Node_LNO->Node_Polymer Critical Hydrophobic Retention Node_LNO->Node_SO3 Weak/Partial Ionic Bond caption Figure 1: Dual-retention mechanism. Loxapine is retained by charge; LNO relies heavily on the polymeric backbone.

Materials & Equipment

Reagents
  • Extraction Sorbent: Oasis MCX (30 mg, 1 cc) or Strata-X-C (30 mg, 1 mL).

    • Why: Polymeric base is stable from pH 0–14; Sulfonic acid provides specific retention for bases.

  • Loading Buffer: 2% o-Phosphoric Acid (H3PO4) in water.

  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 30% Methanol in water (Optimized for N-oxide retention).

    • Note: Standard MCX protocols use 100% MeOH. However, due to LNO's polarity, 100% MeOH may cause premature elution. 30-50% is safer.

  • Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in 50:50 Acetonitrile:Methanol.

Equipment
  • Positive Pressure Manifold (preferred over vacuum for flow control).

  • Nitrogen Evaporator (TurboVap or equivalent).

  • UHPLC-MS/MS System (e.g., Sciex Triple Quad or Agilent 6400 series).

Step-by-Step SPE Protocol

This protocol is optimized for a 100–200 µL plasma sample volume.

Phase 1: Sample Pre-treatment
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Internal Standard: Add 10 µL of Internal Standard solution (e.g., Loxapine-d8 or Clozapine, 100 ng/mL). Vortex gently.

  • Acidification: Add 100 µL of 4% o-Phosphoric Acid .

    • Mechanism: Lowers pH to ~2.0, disrupting protein binding and ionizing the basic moieties of the analytes.

  • Mixing: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins (optional but recommended to prevent clogging).

Phase 2: Solid-Phase Extraction (MCX)
StepActionCritical Technical Note
1. Condition 1 mL MethanolActivates the polymeric surface.
2. Equilibrate 1 mL WaterRemoves organic solvent, prepares aqueous environment.
3. Load Apply Pre-treated SampleFlow rate: < 1 mL/min.[2] Do not let the cartridge dry.
4. Wash 1 1 mL 2% Formic AcidAcidic Wash: Removes proteins, salts, and endogenous interferences. Keeps analytes ionized.
5. Wash 2 1 mL 30% Methanol in WaterOrganic Wash: Removes hydrophobic interferences. Caution: Do not exceed 50% MeOH to prevent LNO breakthrough.
6. Dry High Vacuum/Pressure (2 min)Critical to remove residual water which hinders elution efficiency.
7. Elute 2 x 250 µL 5% NH4OH in 50:50 ACN:MeOHElution: High pH deprotonates the analytes (neutralizes charge), releasing them from the sorbent. The organic solvent disrupts hydrophobic bonds.
8. Post-Elution Evaporate to dryness under N2 @ 40°CTemperature Warning: Do not exceed 40°C. N-oxides are thermally labile.
9. Reconstitute 100 µL Mobile Phase (90:10 A:B)Match the initial gradient conditions to ensure good peak shape.
Workflow Visualization

SPE_Workflow cluster_prep Pre-Treatment cluster_spe MCX Cartridge Step1 Plasma (100 µL) + H3PO4 (1:1) Step2 Load Sample (pH 2) Step1->Step2 Step3 Wash 1: 2% Formic Acid Step2->Step3 Remove Proteins Step4 Wash 2: 30% MeOH Step3->Step4 Remove Lipids Step5 Elute: 5% NH4OH in ACN/MeOH Step4->Step5 Collect Analyte caption Figure 2: Optimized MCX Workflow. Note the reduced organic strength in Wash 2 for N-oxide retention.

LC-MS/MS Analysis Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (or Methanol).[3]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Loading
0.5 5% Desalting
3.0 90% Elution of Loxapine/LNO
4.0 90% Column Wash

| 4.1 | 5% | Re-equilibration |

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Source Temp: 450°C (Keep lower than standard 550°C to prevent N-oxide reduction).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Loxapine 328.1271.130
This compound 344.1271.135
IS (Loxapine-d8) 336.1279.130

Validation & Troubleshooting

Critical Control Points
  • In-Source Reduction (ISR):

    • Issue: this compound can convert to Loxapine in the hot ESI source.

    • Test: Inject a pure standard of this compound. Monitor the Loxapine MRM channel (328 -> 271). If a peak appears at the Loxapine retention time, your source temperature is too high.

    • Fix: Lower source temperature and declustering potential. Chromatographic separation between Loxapine and LNO is mandatory to distinguish "chemical" Loxapine from "source-generated" Loxapine.

  • Recovery Issues:

    • If LNO recovery is low (< 60%), the Wash 2 step (30% MeOH) might be too strong. Reduce to 10% MeOH or eliminate organic wash entirely (relying only on the aqueous acid wash).

  • Matrix Effects:

    • Phospholipids can suppress ionization. Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute during the column wash phase (after 3.0 min), not co-eluting with analytes.

Expected Performance
  • Linearity: 0.1 – 100 ng/mL.

  • Recovery: > 85% for Loxapine; > 75% for this compound.

  • Precision (CV): < 15%.[3][5]

References

  • Meng, M., Zhao, N., Reuschel, S., & Bennett, P. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[1][6] Journal of Chromatography B, 1048, 105-113. Link

  • Waters Corporation. (2014). Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases. Waters Application Notes. Link

  • Kole, P. L., et al. (2011). A review on solid phase extraction of antipsychotic drugs. Journal of Pharmaceutical Analysis. Link

  • Focša, A., et al. (2017).[1] Stability of N-oxides in LC-MS/MS analysis: A case study. Bioanalysis, 9(18). Link

Sources

Precision Bioanalysis of Loxapine N-Oxide: Mitigating In-Source Fragmentation via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of Loxapine and its primary metabolite, Loxapine N-oxide, in human plasma is critical for pharmacokinetic (PK) profiling and safety assessment. However, N-oxide metabolites present a unique bioanalytical challenge: thermally induced in-source fragmentation . Without rigorous chromatographic separation, this compound can reduce to the parent drug (Loxapine) within the electrospray ionization (ESI) source, leading to significant overestimation of Loxapine concentrations. This guide details a robust LC-MS/MS methodology designed to resolve these analytes, adhering to ICH M10 regulatory standards for bioanalytical method validation.

Introduction & Biological Context

Loxapine is a dibenzoxazepine antipsychotic used in the treatment of schizophrenia. Its metabolism is mediated primarily by cytochrome P450 isozymes (CYP1A2, CYP3A4, CYP2D6) and flavin-containing monooxygenases (FMOs).[1][2]

The metabolic pathway produces several key species:

  • Loxapine (Parent): Active antipsychotic.[3][4]

  • This compound: Formed via CYP3A4 and FMO.[1][2]

  • 7-OH-Loxapine & 8-OH-Loxapine: Hydroxylated metabolites.[1][2][3][4]

  • Amoxapine: N-desmethyl metabolite (also pharmacologically active).[1][2][3][4]

The Critical Challenge: In-Source Fragmentation

N-oxide metabolites are thermally labile. In the high-temperature environment of an ESI source (often 400°C–600°C), the N-O bond is susceptible to cleavage.

  • Scenario: this compound (

    
     344) loses an oxygen atom in the source.
    
  • Result: It is detected as Loxapine (

    
     328).
    
  • Impact: If the two compounds co-elute chromatographically, the mass spectrometer cannot distinguish between "real" Loxapine and Loxapine generated from the N-oxide. This results in a false positive bias for the parent drug.

Visualizing the Interference Pathway

The following diagram illustrates the mechanism of interference and the necessity of chromatographic resolution.

SourceFragmentation cluster_0 HPLC Column (Separation) cluster_1 ESI Source (High Heat) N_Oxide This compound (Analyte) Parent Loxapine (Parent Drug) Fragment In-Source Reduction (Loss of Oxygen) N_Oxide->Fragment Enters Source Detector MS/MS Detector (MRM 328 -> 271) Parent->Detector True Signal Artifact Artifact Loxapine (m/z 328) Fragment->Artifact Thermal Degradation Artifact->Detector Interference Signal

Figure 1: Mechanism of in-source fragmentation where this compound mimics the parent drug.

Method Development Strategy

Chromatographic Resolution

To mitigate the interference described above, baseline separation is non-negotiable.

  • Column Choice: A high-strength silica (HSS) T3 or a C18 column with enhanced polar retention is recommended to retain the more polar N-oxide while separating it from the hydrophobic parent.

  • Mobile Phase: Ammonium formate/Formic acid buffers are essential to maintain the protonation state of the basic nitrogen atoms, ensuring sharp peak shapes.

Sample Preparation

Given the basic nature of Loxapine (


), Liquid-Liquid Extraction (LLE)  provides cleaner extracts than protein precipitation, reducing matrix effects from phospholipids which can suppress ionization.
  • Solvent: Methyl tert-butyl ether (MTBE) or a Hexane:Isoamyl Alcohol (98:2) mix yields high recovery with minimal matrix co-extraction.

Experimental Protocol

Reagents and Standards
  • Analytes: Loxapine Succinate, this compound.[5]

  • Internal Standard (IS): Loxapine-d8 (Deuterated IS is preferred to compensate for matrix effects).

  • Matrix: K2EDTA Human Plasma.

LC-MS/MS Conditions

Table 1: Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or equivalent)

Parameter Setting Rationale
Ion Source ESI Positive (TurboIonSpray) Protonation of basic amines.
Source Temp 450°C Optimized to balance sensitivity vs. N-oxide degradation.
Curtain Gas 30 psi Prevents solvent droplets entering vacuum.

| Collision Gas | Medium | Efficient fragmentation. |

Table 2: MRM Transitions | Analyte | Precursor (


) | Product (

) | Dwell (ms) | CE (V) | Note | | :--- | :--- | :--- | :--- | :--- | :--- | | Loxapine | 328.2 | 271.1 | 50 | 35 | Quantifier | | Loxapine | 328.2 | 193.1 | 50 | 45 | Qualifier | | This compound | 344.2 | 328.2 | 50 | 25 | Loss of Oxygen [M-16] | | This compound | 344.2 | 271.1 | 50 | 40 | Combined loss | | Loxapine-d8 | 336.2 | 279.1 | 50 | 35 | Internal Standard |

> Note: The transition 344


 328 for the N-oxide is specific but requires that the 328 product ion does not originate from in-source fragmentation of the parent. Since the parent is 328, this is generally safe, but the reverse (N-oxide appearing as parent) is the risk.

Table 3: Chromatographic Gradient

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Load Sample
4.090Elution of Analytes
5.090Wash Column
5.110Re-equilibration
7.010End Run
Extraction Workflow (LLE)

SamplePrep Step1 Aliquot 100 µL Plasma + 20 µL IS Working Solution Step2 Add 50 µL 0.1M NaOH (Basify to pH > 9) Step1->Step2 Step3 Add 1.5 mL MTBE (Extraction Solvent) Step2->Step3 Step4 Vortex (5 min) & Centrifuge (4000 rpm, 10 min) Step3->Step4 Step5 Flash Freeze / Transfer Supernatant Step4->Step5 Step6 Evaporate to Dryness (N2 stream @ 40°C) Step5->Step6 Step7 Reconstitute (Mobile Phase A:B 80:20) Step6->Step7

Figure 2: Liquid-Liquid Extraction workflow optimized for basic drugs.

Validation & Scientific Integrity (ICH M10)

To ensure the method is self-validating and compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines, the following specific tests are required:

Selectivity & Specificity (The "N-oxide Check")

You must prove that this compound does not interfere with Loxapine quantification.

  • Test: Inject a high concentration standard of this compound (e.g., ULOQ level) without Internal Standard.

  • Monitor: The Loxapine MRM channel (328

    
     271) at the retention time of Loxapine.
    
  • Acceptance Criteria: Any peak detected in the Loxapine channel at the Loxapine retention time must be

    
     20% of the LLOQ response.
    
  • If a peak appears at the Loxapine RT: Your chromatography is insufficient. You must adjust the gradient to separate the N-oxide (which may be converting in the source) from the parent.

Matrix Effect

Phospholipids from plasma can cause ion suppression.

  • Post-Column Infusion: Infuse the analytes while injecting a blank plasma extract. Look for dips in the baseline at the retention time of the analytes.

  • M10 Requirement: Calculate the Matrix Factor (MF) for 6 lots of plasma. The IS-normalized MF CV must be

    
     15%.
    
Stability

N-oxides are sensitive to freeze-thaw cycles and bench-top temperature.

  • Bench-Top Stability: Assess stability of this compound in plasma at room temperature for the expected duration of sample handling (e.g., 4 hours).

  • Blood Stability: N-oxides can be reduced by hemoglobin/enzymes in whole blood before plasma is harvested. Validate stability in whole blood on ice vs. room temperature.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][7][8]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 3964, Loxapine. [Link]

  • Lutz, U., et al. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

Sources

using Loxapine N-oxide as a biomarker for loxapine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantitation of Loxapine N-Oxide as a Metabolic Biomarker

Abstract

This application note details a robust LC-MS/MS methodology for the simultaneous quantification of Loxapine and its oxidative metabolite, this compound, in human plasma.[1][2][3] While 7-hydroxyloxapine and 8-hydroxyloxapine are the primary active metabolites, this compound serves as a critical biomarker for Flavin-containing monooxygenase (FMO) activity and oxidative stress pathways. This guide addresses specific analytical challenges, including the thermal instability of N-oxides during electrospray ionization (in-source fragmentation) and the chromatographic resolution required to separate isobaric interferences.

Introduction

Loxapine is a dibenzoxazepine antipsychotic used in the treatment of schizophrenia and agitation.[4] Its pharmacokinetics are complex, involving extensive hepatic metabolism. Understanding the specific ratio of metabolites provides insights into patient compliance, metabolic phenotype (CYP vs. FMO activity), and potential drug-drug interactions.

Metabolic Significance

Loxapine metabolism proceeds via two distinct oxidative arms:

  • Hydroxylation: Mediated by CYP1A2 (forming 8-OH-loxapine) and CYP2D6/3A4 (forming 7-OH-loxapine).[4][5][6][7] These metabolites are pharmacologically active.

  • N-Oxidation: Mediated by CYP3A4 and FMO3 (Flavin-containing monooxygenase 3) to form this compound.[5]

Unlike the hydroxylated variants, this compound is pharmacologically inactive but chemically unique. It represents a direct measure of N-oxygenation capacity. However, its analysis is frequently compromised by its tendency to de-oxygenate back to the parent drug under high heat, leading to false positives for Loxapine and false negatives for the N-oxide.

Metabolic Pathway Visualization

LoxapineMetabolism Loxapine Loxapine (Parent Drug) LoxNOx This compound (Biomarker for N-oxidation) Loxapine->LoxNOx CYP3A4 & FMO3 OH7 7-OH-Loxapine (Active) Loxapine->OH7 CYP2D6, CYP3A4 OH8 8-OH-Loxapine (Active) Loxapine->OH8 CYP1A2 Amoxapine Amoxapine (N-desmethyl) Loxapine->Amoxapine CYP3A4, CYP2C19

Figure 1: Metabolic pathways of Loxapine.[1][2][4][5][6][7][8][9][10] The Red path highlights the N-oxidation route.

Experimental Strategy & "Self-Validating" Logic

To ensure scientific integrity, this protocol incorporates a Self-Validating System (SVS) to detect in-source fragmentation.

The Problem: N-oxides are thermally labile. In the hot source of a mass spectrometer (ESI), the oxygen atom can detach.



If this happens, the mass spectrometer detects Loxapine at the retention time of the N-oxide. If the chromatography is not perfect, this "source-generated" Loxapine merges with the actual Loxapine peak, causing quantitation errors.

The Solution:

  • Chromatographic Separation: The N-oxide (more polar) must be fully resolved from the parent drug.

  • Source Temperature Optimization: Lower temperatures prevent degradation.

  • Monitoring Transition: We monitor a unique transition for the N-oxide that retains the oxygen moiety where possible, or strictly validate the retention time.

Materials and Methods

Reagents
  • Analytes: Loxapine Succinate, this compound (Certified Reference Materials).

  • Internal Standard (IS): Loxapine-d8 (Deuterated standard is essential to compensate for matrix effects).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is critical for low-level metabolite detection.

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Basification: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.8).

    • Note: Loxapine is basic; high pH suppresses ionization, driving it into the organic phase.

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE).

  • Agitation: Shaking bed for 10 min; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C (Caution: Do not exceed 400°C to prevent N-oxide degradation).

  • Spray Voltage: 3500 V.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
Loxapine 328.2271.140252.8
This compound 344.2271.142282.2
Loxapine-d8 (IS) 336.2279.140252.8

Note: this compound elutes earlier (2.2 min) than Loxapine (2.8 min) due to the polarity of the oxide group. This separation is mandatory.

Validation & Analytical Workflow

Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (200 µL) LLE LLE Extraction (MTBE, pH 9.8) Sample->LLE LC UHPLC Separation (C18, Gradient) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation & Ratio Analysis MS->Data

Figure 2: Step-by-step analytical workflow.

The "In-Source Fragmentation" Check (Crucial)

To validate that your source temperature is not destroying the biomarker:

  • Inject a pure standard of This compound (100 ng/mL).

  • Monitor the MRM transition for Loxapine (328.2 -> 271.1).

  • Pass Criteria: You should see a peak at 2.2 min (N-oxide RT) in the Loxapine channel. This is the "crosstalk" caused by source degradation.

  • Calculation: Calculate the % degradation:

    
    
    
  • Limit: If degradation > 5%, lower the source temperature or declustering potential.

Data Analysis & Interpretation

Calibration
  • Linearity: 0.05 ng/mL to 50 ng/mL.[3]

  • Weighting:

    
     linear regression.
    
Metabolic Ratios

Researchers should calculate the Metabolic Ratio (MR) to assess FMO/CYP activity:



  • High Ratio: Indicates rapid oxidative metabolism or potential renal accumulation of polar metabolites.

  • Low Ratio: May indicate FMO3 impairment (e.g., trimethylaminuria-associated genotypes) or CYP3A4 inhibition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loxapine Peak Tailing Basic drug interacting with silanols.Increase Ammonium Formate concentration to 10mM; ensure column is end-capped.
Low N-oxide Recovery N-oxide is too polar for MTBE.Use a more polar solvent mix (e.g., MTBE:DCM 80:20) or switch to SPE (MCX cartridges).
Ghost Peak in Loxapine In-source fragmentation of N-oxide.Critical: Ensure chromatographic separation. If peaks overlap, you cannot quantify Loxapine accurately.

References

  • FDA Drug Label. (2010). Adasuve (Loxapine) Inhalation Powder: Clinical Pharmacology. U.S. Food and Drug Administration.[9] Link

  • Luo, J. P., et al. (2011). "In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine." Biopharmaceutics & Drug Disposition, 32(7), 398-407.[5] Link

  • Nix, D., et al. (2012). "Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation based on standard multi-analyte methods). Link

  • Krueger, S. K., & Williams, D. E. (2005). "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics, 106(3), 357-387. Link

Sources

Application Note: In Vitro Characterization and Stability Profiling of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Loxapine N-oxide (LNO) is a primary oxidative metabolite of the antipsychotic loxapine, formed via CYP3A4 and Flavin-containing Monooxygenase (FMO) pathways.[1][2] While often categorized as a degradation product or minor metabolite, LNO presents unique challenges in in vitro systems due to its potential for retro-reduction —the enzymatic or chemical conversion back to the parent drug (loxapine). This application note provides rigorous protocols for studying LNO, emphasizing the prevention of artifactual reduction during cell culture and bioanalysis. We detail a self-validating metabolic stability assay and a comparative cytotoxicity workflow.

Introduction & Mechanistic Context[1][3][4][5][6][7][8][9][10]

In drug development, N-oxides are "chameleons." They can be stable metabolites, active prodrugs, or unstable intermediates that revert to the parent amine under hypoxic conditions or specific enzymatic catalysis (e.g., aldehyde oxidase or mitochondrial reductases).

For Loxapine, the N-oxide formation is mediated by CYP3A4 and FMOs [1].[1][2] However, in cell culture (hepatocytes) or microsomal incubations, LNO can undergo retro-reduction , effectively regenerating loxapine. This bidirectional pathway complicates the assessment of intrinsic clearance and toxicity.

The "Self-Validating" Challenge

A standard stability assay is insufficient. If LNO disappears, is it being further metabolized, or is it reverting to Loxapine?

  • Hypothesis: If LNO is retro-reduced, the concentration of Loxapine (parent) in the media will increase inversely to LNO depletion.

  • Validation: The protocol below requires simultaneous quantification of both LNO and Loxapine to distinguish metabolic clearance from retro-reduction.

Critical Handling & Stability (The "Anti-Reduction" Protocol)

N-oxides are thermally and chemically labile. Improper handling leads to data artifacts where LNO converts to parent drug ex vivo (during sample prep) or in source (during LC-MS analysis).

Core Handling Rules:
  • Temperature Control: Keep all stock solutions and matrices on ice (4°C). Retro-reduction rates increase significantly at room temperature.

  • Avoid Antioxidants: Do not use ascorbic acid or metabisulfite in buffers. These reducing agents will chemically convert LNO back to Loxapine [2].

  • Solvent Choice: Dissolve LNO in DMSO. Avoid protic solvents (methanol) for long-term storage if possible, as they can facilitate protonation-dependent reduction mechanisms.

  • Light Protection: Loxapine derivatives are photosensitive. Perform experiments under yellow light or low-light conditions.

Protocol 1: Metabolic Stability & Retro-Reduction Assay

Objective: To determine the stability of LNO in human liver microsomes (HLM) and quantify the rate of retro-reduction to Loxapine.

Materials
  • Test Compound: this compound ( >98% purity).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactors: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS). Note: Do not use Methanol, as it promotes N-oxide instability in source.

Experimental Workflow
  • Preparation:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.

    • Prepare LNO working solution (10 µM in buffer, <0.1% DMSO final).

  • Incubation Setup:

    • Test Arm: HLM (0.5 mg/mL final) + LNO (1 µM) + NADPH.

    • Negative Control: HLM + LNO + Buffer (No NADPH). Detects non-NADPH dependent reductases.

    • Heat-Inactivated Control: Heat HLM at 90°C for 5 min, then add LNO + NADPH. Detects chemical instability.

  • Time Course:

    • Incubate at 37°C in a shaking water bath.

    • Sample points: 0, 15, 30, 60, and 90 minutes.

  • Quenching:

    • Transfer 50 µL of incubate into 150 µL of ice-cold Acetonitrile (containing IS).

    • Crucial Step: Vortex immediately and keep on ice. Do not allow samples to sit at RT.

  • Analysis: Centrifuge (4000g, 10 min, 4°C) and analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation

Calculate the % Remaining of LNO and the formation of Loxapine.

Outcome ScenarioLNO ConcentrationLoxapine ConcentrationInterpretation
Stable > 90% remainingNot detectedLNO is metabolically stable.
Retro-Reduction Decreases over timeIncreases proportionallyReductase activity is converting LNO → Parent.
Further Metabolism Decreases over timeNot detectedLNO is being metabolized to secondary metabolites (e.g., hydroxylation).

Protocol 2: Comparative Cytotoxicity (MTT Assay)

Objective: To assess if the N-oxide metabolite exhibits differential toxicity compared to the parent drug.

Workflow Diagram (Graphviz)

CytotoxicityWorkflow Figure 1: Comparative Cytotoxicity Workflow for Loxapine and this compound. Prep Cell Seeding (HepG2 or Neuronal) Treat Drug Treatment (0-100 µM) Loxapine vs. LNO Prep->Treat 24h recovery Incubate Incubation 24h / 48h @ 37°C Treat->Incubate MTT MTT Addition (Formazan Formation) Incubate->MTT Add 5mg/mL MTT Read Absorbance Read (570 nm) MTT->Read Solubilize & Read

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 (liver model) or SH-SY5Y (neuronal model) cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Loxapine and LNO (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO).

    • Positive Control: Triton X-100 (1%) or Doxorubicin.

  • Incubation:

    • Incubate cells for 24 and 48 hours.[3]

    • Note: For LNO, ensure media is fresh. Old media with depleted oxygen may accelerate retro-reduction, masking the specific toxicity of the N-oxide.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Pathway Visualization

Understanding the bidirectional flow is critical for interpreting your data.

LoxapineMetabolism Figure 2: Bidirectional metabolic pathway of Loxapine. Note the retro-reduction loop. Lox Loxapine (Parent) LNO This compound (Metabolite) Lox->LNO Lox->LNO Oxidation OH_Lox 8-OH-Loxapine Lox->OH_Lox LNO->Lox Hypoxia/Reductase CYP CYP3A4 / FMO (Oxidation) Reductase Reductases / Hemoglobin (Retro-Reduction) CYP1A2 CYP1A2

Analytical Considerations (LC-MS/MS)

Critical Warning: In-Source Fragmentation During Electrospray Ionization (ESI), N-oxides can thermally degrade back to the parent amine inside the mass spectrometer source. This creates a "False Positive" for the parent drug.

  • Solution: You must chromatographically separate LNO from Loxapine.

  • Check: Monitor the retention time (RT). LNO is more polar and typically elutes earlier than Loxapine on C18 columns.

  • Verification: Inject a pure LNO standard. If you see a peak at the Loxapine RT, your source temperature is too high or your separation is insufficient.

References

  • Luo, J. P., et al. (2011).[1] "In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine." Biopharmaceutics & Drug Disposition.

  • Altasciences. (n.d.). "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites." Altasciences Application Note.

  • Cochrane Database Syst Rev. (2007).[4] "Loxapine for schizophrenia."[2][4][5][6][7][8] Cochrane Library.

  • Hypha Discovery. (n.d.). "Regio-selective Formation of N-oxide Metabolites." Hypha Discovery Scientific Resources.

Sources

Application Notes and Protocols for Studying Loxapine N-oxide Disposition in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unraveling the Disposition of Loxapine N-oxide

Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these is this compound, a product of the N-oxidation of the tertiary amine in the loxapine molecule.[1] While traditionally considered a minor and pharmacologically less active metabolite at key CNS receptors, the disposition of N-oxide metabolites can be complex and warrants thorough investigation.[2] N-oxide metabolites of tertiary amines can exhibit unique pharmacokinetic properties, including the potential for in vivo reduction back to the parent compound, which can influence the overall pharmacological and toxicological profile of the parent drug.[2][3]

This guide provides a comprehensive framework for designing and executing preclinical studies to characterize the disposition of this compound in various animal models. As direct pharmacokinetic data for this compound is not extensively available in the public domain, the protocols and recommendations outlined herein are based on established principles of drug metabolism and pharmacokinetics (DMPK), regulatory guidance on drug metabolite safety testing, and data from structurally similar compounds, such as Clozapine N-oxide.[4][5][6]

The primary objectives of these studies are to:

  • Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Investigate the potential for in vivo back-conversion of this compound to loxapine.

  • Provide critical data to inform the selection of appropriate animal models for toxicological and pharmacological studies of loxapine and its metabolites.

  • Support regulatory submissions by providing a thorough characterization of a key metabolite.

II. Strategic Selection of Animal Models

The choice of animal models is a critical determinant of the translational relevance of preclinical data. For studying the disposition of this compound, a multi-species approach is recommended to account for potential interspecies differences in drug metabolism.[7]

Recommended Species:

  • Rodents (Rats and Mice): Rats are a common choice for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and the availability of historical control data.[8] Mice can also be valuable, particularly for studies involving genetically modified models.

  • Non-Rodents (Dogs or Non-Human Primates): A non-rodent species is essential to assess potential differences in metabolism and disposition that may not be apparent in rodents. Dogs are frequently used in preclinical toxicology and DMPK studies. Non-human primates (NHPs), such as Rhesus monkeys, offer closer phylogenetic proximity to humans and can provide valuable comparative data, especially for CNS drugs.

Justification for Species Selection:

The rationale for selecting these species lies in their established use in preclinical drug development and the existing, albeit limited, data on loxapine metabolism in these species.[2] Furthermore, studies with the structurally similar Clozapine N-oxide in rats, mice, and monkeys have revealed significant interspecies variability in its disposition, underscoring the importance of a multi-species approach.[9][10]

III. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting in vivo disposition studies of this compound. These protocols are designed to be adaptable based on the specific research question and the chosen animal model.

A. In Vivo Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound and assess its potential for in vivo back-conversion to loxapine.

Materials:

  • This compound (high-purity reference standard)[11][12]

  • Loxapine (high-purity reference standard)

  • Appropriate vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Selected animal models (e.g., Sprague-Dawley rats, Beagle dogs)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Metabolism cages for urine and feces collection

  • Analytical instrumentation (LC-MS/MS)

Experimental Workflow Diagram:

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing This compound Administration (IV and PO routes) fasting->dosing sampling Serial Blood Sampling dosing->sampling excreta Urine and Feces Collection dosing->excreta processing Plasma and Excreta Processing sampling->processing excreta->processing analysis LC-MS/MS Analysis (this compound & Loxapine) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

Protocol Steps:

  • Animal Acclimatization and Preparation:

    • House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

    • Fast animals overnight before dosing, with free access to water.

  • Dose Preparation and Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration.

    • Administer this compound via two routes:

      • Intravenous (IV) bolus: To determine the absolute bioavailability and clearance.

      • Oral (PO) gavage: To assess oral absorption and first-pass metabolism.

    • A typical dose range to explore would be 1-10 mg/kg, but this should be guided by any available in vitro data or data from similar compounds.

  • Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs).

    • Place animals in metabolism cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Processing:

    • Process blood samples to obtain plasma by centrifugation.

    • Homogenize feces samples.

    • Store all samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and loxapine in plasma, urine, and fecal homogenates.[3] This is crucial to accurately assess the extent of back-conversion.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for this compound and any detected loxapine using non-compartmental analysis software (e.g., WinNonlin).

    • Parameters to determine include:

      • For this compound: Cmax, Tmax, AUC, t1/2, CL, Vd.

      • For Loxapine (if formed): Cmax, Tmax, AUC.

    • Calculate the ratio of the AUC of loxapine to the AUC of this compound to quantify the extent of in vivo reduction.

B. Tissue Distribution Study of this compound

Objective: To determine the distribution of this compound and its potential metabolite (loxapine) into various tissues, with a focus on the brain.

Materials:

  • Same as the pharmacokinetic study.

  • Tissue homogenization equipment.

Protocol Steps:

  • Animal Dosing:

    • Administer a single dose of this compound to a group of animals (typically rats) via the intended clinical route (if known) or the route showing the highest systemic exposure from the PK study.

  • Tissue Collection:

    • At selected time points post-dose (e.g., corresponding to the Tmax of this compound and a later time point), euthanize a subset of animals.

    • Collect various tissues of interest, including the brain, liver, kidneys, lungs, heart, and spleen.

    • For brain distribution, it is important to perfuse the animal with saline before tissue collection to remove residual blood.

  • Sample Processing and Analysis:

    • Homogenize the collected tissues.

    • Analyze the tissue homogenates for the concentrations of this compound and loxapine using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the tissue-to-plasma concentration ratios to assess the extent of tissue penetration.

    • Determine the brain-to-plasma ratio to evaluate the potential for CNS exposure.

IV. Data Presentation and Interpretation

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound (1 mg/kg IV)

ParameterRatDogMonkey
Cmax (ng/mL) 500450600
Tmax (h) 0.080.10.08
AUC (ng*h/mL) 80012001500
t1/2 (h) 2.54.05.5
CL (mL/h/kg) 1250833667
Vd (L/kg) 4.54.85.2
AUCloxapine / AUCthis compound (%) 52<1

This table presents hypothetical data for illustrative purposes. Actual results will vary.

Interpretation of Results:

  • Pharmacokinetics: The data in the hypothetical table suggest that this compound is rapidly cleared from the body in all three species, with rats showing the fastest clearance. The volume of distribution is moderate, indicating some tissue distribution.

  • In Vivo Reduction: The ratio of loxapine to this compound AUC indicates that back-conversion to the parent drug is minimal in all species under these hypothetical conditions, with the highest conversion observed in rats.

  • Species Selection: Based on these hypothetical results, the dog or monkey might be a more suitable model for long-term toxicology studies of loxapine if minimizing the contribution of the N-oxide back-conversion is desired.

V. Scientific Integrity and Causality

Expertise & Experience: The design of these protocols is rooted in the understanding that N-oxide metabolites can have complex and unpredictable dispositions. The inclusion of both IV and PO routes allows for a comprehensive assessment of absorption, bioavailability, and first-pass effects. The simultaneous measurement of both this compound and loxapine is critical for addressing the potential for in vivo reduction, a known phenomenon for similar compounds.[2][3]

Trustworthiness: The validity of these protocols relies on the use of high-purity reference standards for both the metabolite and the parent drug, and the development of a robust and validated bioanalytical method. The inclusion of a multi-species approach enhances the trustworthiness of the data by providing a comparative basis for interspecies extrapolation.

Authoritative Grounding & Comprehensive References: The recommendations and protocols in this guide are aligned with regulatory expectations for the safety testing of drug metabolites as outlined by the U.S. Food and Drug Administration (FDA).[4][5] The principles of preclinical pharmacokinetic study design are based on established scientific guidelines.[9][13][14]

VI. Conclusion

A thorough understanding of the disposition of this compound is essential for a complete characterization of the pharmacology and toxicology of loxapine. The application notes and protocols provided in this guide offer a robust framework for conducting the necessary preclinical studies. By systematically evaluating the ADME properties and the potential for in vivo back-conversion of this compound in relevant animal models, researchers can generate critical data to support the continued development and safe use of loxapine.

VII. References

  • Venkatesai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • Dogan, I., & Ozdemir, A. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[11][15][16] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-444.

  • Kühn, D., & Hertweck, C. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(17), 7785-7797.

  • Horton, T. H., Miller, G. W., & Richardson, J. R. (2019). Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents. Journal of Pharmacology and Experimental Therapeutics, 368(1), 147-157.

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Misra, A. L., Pontani, R. B., & Vadlamani, N. L. (1978). Metabolism of norcocaine, N-hydroxy norcocaine and cocaine-N-oxide in the rat. Xenobiotica, 8(12), 729-738.

  • U.S. Food and Drug Administration. (2021). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2012). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]

  • Gasman, M., Gicquel, T., & Boucher, A. (2023). Nitrous Oxide Abuse: Clinical Outcomes, Pharmacology, Pharmacokinetics, Toxicity and Impact on Metabolism. Toxics, 11(12), 983.

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). General Principles of Preclinical Study Design. In The AGT Cytogenetics Laboratory Manual (pp. 427-437). Springer, New York, NY.

  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal research reviews, 3(1), 73-88.

  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Retrieved from [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

Sources

Application Note: Strategic Sourcing and Stabilization of Loxapine N-Oxide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide addresses the specific challenges associated with Loxapine N-oxide , a primary oxidative degradant and metabolite of the antipsychotic Loxapine. Due to the labile nature of the N-oxide moiety, this compound exhibits significant thermal instability and hygroscopicity. This document outlines a self-validating workflow for sourcing, handling, and analyzing this impurity in compliance with ICH Q3B(R2) guidelines.

Target Audience: Analytical Chemists, QC Managers, and Stability Study Coordinators.

Introduction: The N-Oxide Challenge

This compound (4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-methylpiperazine 1-oxide) represents a critical quality attribute in Loxapine drug substances and products.

Regulatory Context

Under ICH Q3B(R2) , degradation products exceeding the identification threshold (typically 0.1% or 0.2% depending on dose) must be identified and qualified [1]. This compound is frequently observed in oxidative stress conditions and must be chromatographically resolved from the parent compound and other metabolites like 7-Hydroxyloxapine and Amoxapine.

Chemical Instability Mechanism

The N-oxide functional group is inherently dipolar and thermally labile.

  • Thermal Deoxygenation/Elimination: Upon exposure to temperatures >40°C, N-oxides can undergo deoxygenation (reverting to the parent Loxapine) or Cope elimination (if structural prerequisites are met), compromising standard potency.

  • Hygroscopicity: The polar N-O bond attracts atmospheric moisture, rapidly altering the effective mass of the reference standard.

Sourcing Strategy: Vendor Qualification

Sourcing is not merely purchasing; it is the first step of quality control. Do not rely solely on the vendor's label.

Critical CoA Parameters

When evaluating a Certificate of Analysis (CoA) for this compound, prioritize the following:

ParameterAcceptance CriterionScientific Rationale
CAS Number 25967-34-4 Verify identity against the specific N-oxide isomer.
Water Content Karl Fischer (KF) Value Critical: N-oxides are hygroscopic.[1] A "Loss on Drying" (LOD) is insufficient; explicit KF data is required to calculate the As-Is potency.
Purity (HPLC) > 95.0%Impurities often include the parent Loxapine. High parent content indicates poor synthesis control or degradation during vendor storage.
Storage Condition -20°C (Desiccated)Vendors shipping at ambient temperature without ice packs should be disqualified.
Sourcing Decision Tree (Graphviz)

SourcingStrategy Start Need this compound Standard CheckCommercial Check Commercial Vendors (LGC, TRC, USP) Start->CheckCommercial ReviewCoA Review Certificate of Analysis CheckCommercial->ReviewCoA CheckKF Is Water Content (KF) Explicitly Stated? ReviewCoA->CheckKF CheckPurity Is Purity >95% AND Parent Loxapine <1%? CheckKF->CheckPurity Yes Reject Reject Vendor CheckKF->Reject No (Risk of Potency Error) Approve Approve & Order (Ship on Dry Ice) CheckPurity->Approve Yes CheckPurity->Reject No (Degraded Stock) CustomSynth Initiate Custom Synthesis Reject->CustomSynth

Figure 1: Decision logic for qualifying reference standard vendors to ensure data integrity.

Handling & Storage Protocol: The "Cold Chain"

Core Directive: Treat this compound as a biological enzyme rather than a stable small molecule. Heat is the enemy.

Step-by-Step Handling Procedure
  • Equilibration (The "Sweat" Rule):

    • Remove the vial from -20°C storage.

    • STOP: Do not open the vial immediately.

    • Place in a desiccator at room temperature for 30–60 minutes.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, permanently altering the water content and potency.

  • Weighing:

    • Use an anti-static weighing funnel.

    • Weigh rapidly to minimize exposure to humid air.

    • Self-Validation: Record the appearance. If the powder turns to a gum/oil, it has absorbed excess water; the standard is compromised.

  • Solubilization (Critical Control Point):

    • Solvent: Methanol (HPLC Grade).

    • Technique: NEVER HEAT. If the solid does not dissolve immediately, use an ultrasonic bath (sonication) for 30-second bursts. Keep the bath water cool (<25°C) by adding ice if necessary.

    • Why? Heating to dissolve will trigger deoxygenation, creating Loxapine in-situ and leading to a false failure in impurity quantification.

  • Storage of Solutions:

    • Stock Solution (1 mg/mL): Stable for 1 month at -20°C in amber glass.

    • Working Standard: Prepare fresh daily. N-oxides can degrade in dilute solution under ambient light.

Analytical Application: HPLC-UV/MS

This compound is significantly more polar than the parent Loxapine. In Reverse Phase (RP) chromatography, this results in a distinct elution shift.

Chromatographic Behavior[2]
  • Elution Order: this compound elutes before Loxapine.

  • Relative Retention Time (RRT): Typically 0.4 – 0.6 (relative to Loxapine), depending on pH.

Recommended Method Conditions

This protocol is derived from validated bioanalytical methods [2, 3].

ParameterSettingNotes
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µmC18 provides adequate retention for the polar N-oxide.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Buffer pH controls the ionization of the piperazine ring.
Mobile Phase B AcetonitrileMeOH creates higher backpressure; ACN is preferred.
Gradient 10% B to 90% B over 15 minsShallow gradient at start ensures separation of N-oxide from void volume.
Detection UV @ 254 nm or MS (ESI+)Loxapine core absorbs well at 254 nm.
Flow Rate 1.0 mL/minAdjust for column diameter.
Analytical Workflow Diagram (Graphviz)

AnalyticalWorkflow cluster_peaks Elution Order (Time ->) Sample Sample Injection Column RP-C18 Column (Separation) Sample->Column Peak1 This compound (Polar, Early Elution) Column->Peak1 Detector Detector (UV/MS) Peak2 7/8-OH Loxapine (Intermediate) Peak1->Peak2 Peak3 Loxapine (Parent) (Non-polar, Late) Peak2->Peak3 Peak3->Detector

Figure 2: Expected chromatographic separation profile. Note the early elution of the N-oxide.

Troubleshooting & Self-Validation

IssueRoot CauseCorrective Action
Peak Broadening / Tailing Thermal degradation on-column.Ensure column oven temperature is ≤ 35°C.
"Ghost" Loxapine Peak Standard degradation.Inject the N-oxide standard alone. If a Loxapine peak appears, the standard has degraded (likely heat exposure).
Retention Time Shift pH sensitivity.The N-oxide is basic. Ensure Mobile Phase A is buffered (Ammonium Acetate/Formate), not just acidified water.

References

  • ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Products Q3B(R2).[3] International Council for Harmonisation.[4] Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108130, this compound. PubChem. Link

  • Kadav, A. A., & Vora, D. N. (2008). Stability indicating UPLC method for simultaneous determination of Loxapine Succinate and its impurities. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: A Robust Organic Precipitation Method for the Quantification of Loxapine N-oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Quantifying Loxapine N-oxide

Loxapine is an established antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its metabolic profile, which includes the formation of several metabolites, such as this compound.[2] The quantification of these metabolites in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a deeper understanding of the drug's disposition and its contribution to the overall clinical outcome.[2] this compound, a polar metabolite, presents unique challenges for bioanalytical method development. This application note details a robust and reliable organic precipitation method for the extraction and quantification of this compound from human plasma, followed by sensitive and specific analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Selection: The Rationale for Organic Precipitation

For the analysis of Loxapine and its less polar metabolites, techniques such as solid-phase extraction (SPE) are often employed. However, for a polar analyte like this compound, a well-optimized organic precipitation protocol offers several distinct advantages:

  • Simplicity and Speed: Organic precipitation is a straightforward and rapid sample preparation technique, making it highly amenable to high-throughput environments common in drug development.[3]

  • Cost-Effectiveness: The method utilizes common laboratory solvents and consumables, resulting in a lower cost per sample compared to more complex techniques.[4]

  • Suitability for Polar Analytes: While SPE can be effective, developing a robust method for highly polar compounds that retain well on reversed-phase sorbents can be challenging. Organic precipitation provides a reliable alternative for extracting such analytes from complex biological matrices.[5]

The fundamental principle of this method lies in the denaturation and precipitation of plasma proteins upon the addition of a water-miscible organic solvent.[4] This effectively releases the drug and its metabolites into the supernatant, which can then be directly analyzed or further processed.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating quality control measures to ensure data integrity and reproducibility.

Materials and Reagents
  • Human plasma (K2EDTA as anticoagulant)

  • This compound reference standard

  • Internal Standard (IS): Stable isotope-labeled this compound (this compound-d3) is highly recommended to compensate for matrix effects and variability in extraction.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge capable of >10,000 x g

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Workflow Diagram

Organic Precipitation Workflow cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_analysis Analysis start Start: Thaw Plasma Samples aliquot Aliquot 100 µL Plasma start->aliquot add_is Add 10 µL Internal Standard aliquot->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add 300 µL Acetonitrile vortex1->add_solvent vortex2 Vortex Vigorously (1 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Caption: Workflow for this compound quantification.

Step-by-Step Procedure
  • Sample Preparation:

    • Thaw human plasma samples and quality control (QC) samples to room temperature.

    • Vortex samples gently to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

    • Add 10 µL of the internal standard working solution (e.g., this compound-d3 at a suitable concentration).

    • Briefly vortex the mixture.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio). Acetonitrile is often preferred as it can lead to a cleaner precipitation and a more distinct protein pellet compared to methanol.[6]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer and Processing:

    • Carefully aspirate the supernatant (approximately 350 µL) and transfer it to a clean tube or a 96-well plate.

    • Optional Step: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature. N-oxides can be susceptible to degradation at elevated temperatures.[8]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC conditions and focuses the analytes.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Analytical Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined by infusion of the reference standard
MRM Transition (IS) To be determined by infusion of the stable isotope-labeled standard

Method Validation and Performance Characteristics

The developed method should be validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A linear range should be established with a minimum of six non-zero calibrators. A validated dynamic range for a similar method was 0.100–25.0 ng/mL.[10]

  • Accuracy and Precision: The intra- and inter-assay accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[8][10]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -20°C or -80°C. Published data on a similar N-oxide, clozapine N-oxide, indicates potential for reduction to the parent drug in alkaline conditions, highlighting the importance of maintaining a neutral or slightly acidic pH during sample processing.[8]

A validated method for this compound using organic precipitation demonstrated an accuracy of ±13% and an intra-assay precision of less than 15%.[10]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key elements:

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variations in extraction recovery and matrix effects, ensuring accurate quantification.

  • Inclusion of Quality Control Samples: Low, medium, and high QC samples should be included in each analytical run to monitor the method's performance and ensure the validity of the results for unknown samples.

  • Adherence to Regulatory Guidelines: The validation and execution of this method should follow established international guidelines, such as those from the EMA and FDA (ICH M10), to ensure data of the highest quality and integrity.[9][11]

Causality Behind Experimental Choices: The Chemistry of Precipitation

The addition of a water-miscible organic solvent like acetonitrile disrupts the solvation shell of water molecules surrounding the plasma proteins. This alteration in the dielectric constant of the medium reduces the solubility of the highly structured proteins, causing them to unfold and aggregate, leading to their precipitation out of the solution. This compound, being a polar molecule, remains soluble in the resulting aqueous-organic supernatant.

Precipitation_Mechanism cluster_before Before Precipitation cluster_after After Acetonitrile Addition Protein Plasma Protein (Soluble) H2O Protein->H2O Solvation Shell Acetonitrile\nAddition Acetonitrile Addition LNO This compound (Soluble) Precipitate Precipitated Protein (Insoluble) Supernatant Supernatant: This compound in Aqueous/Organic Mix Acetonitrile\nAddition->Precipitate Acetonitrile\nAddition->Supernatant

Caption: Mechanism of organic protein precipitation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using an organic precipitation method followed by LC-MS/MS analysis. The method is simple, rapid, cost-effective, and particularly well-suited for this polar metabolite. By adhering to the principles of bioanalytical method validation and incorporating robust quality control measures, this protocol can generate high-quality, reliable data to support drug development programs.

References

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protocols for Protein Precipitation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and this compound in Human Plasma. Retrieved from [Link]

  • Fonseca, J., et al. (2023). Detailed methodology of different plasma preparation procedures evaluated and compared in the study. ResearchGate. Retrieved from [Link]

  • Kim, J. H., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2855.
  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]

  • Chromatography Online. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • ACS Omega. (2018, March 23). Effects of Anions and pH on the Stability of ZnO Nanorods for Photoelectrochemical Water Splitting. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • PubMed. (2017, March 1). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]

  • ResearchGate. (2021, December 29). Protein Precipitation Using Cold Methanol?. Retrieved from [Link]

  • National Institutes of Health. (2013, April 18). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Retrieved from [Link]

  • PubMed. (1994, October). Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites. Retrieved from [Link]

  • National Institutes of Health. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • ACS Publications. (2018, March 23). Effects of Anions and pH on the Stability of ZnO Nanorods for Photoelectrochemical Water Splitting. Retrieved from [Link]

  • UTHSC. (n.d.). Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. Retrieved from [Link]

  • DR-NTU. (n.d.). Impact of pH on the stability, dissolution and aggregation kinetics of Silver Nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Centrifugal precipitation chromatography. Retrieved from [Link]

  • PubMed. (1979, July). Determination of loxapine in human plasma and urine and identification of three urinary metabolites. Retrieved from [Link]

  • Scientific.Net. (n.d.). Effect of pH Value on the Synthesis of NiO Nanoparticles and Microstructure of NiO Based Composite Anode. Retrieved from [Link]

  • OHSU. (n.d.). Protocol for chloroform-methanol precipitation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving peak tailing of Loxapine N-oxide in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for analytical chemists and purification scientists. It addresses the specific challenge of peak tailing associated with Loxapine N-oxide , a polar metabolite and impurity of the antipsychotic Loxapine.

Topic: Resolving Peak Tailing & Asymmetry Ticket ID: LOX-NOX-OPT-001 Status: Open Resource Expert Level: Senior Application Scientist

Executive Summary: The Root Cause

Why does this compound tail? this compound (LNO) presents a dual-challenge in reverse-phase chromatography:

  • Silanophilic Interactions: Unlike the parent Loxapine, the N-oxide moiety is a highly polar hydrogen-bond acceptor. It interacts aggressively with residual acidic silanols (Si-OH) on the silica surface, leading to kinetic lagging (tailing).[1][2]

  • Thermal Instability (The Hidden Factor): Tertiary amine N-oxides are susceptible to Cope elimination or deoxygenation at elevated column temperatures (>40°C).[1] This on-column degradation creates a "smeared" peak profile that mimics tailing but is actually a chemical reaction occurring during elution.

Troubleshooting Guide (Q&A)

Q1: I am using a standard C18 column. Why is the tailing factor (Tf) > 2.0?

Diagnosis: Standard C18 columns often possess significant residual silanol activity.[1][2] The Mechanism: The N-oxide oxygen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of free silanols.[1] This secondary retention mechanism is slower than the primary hydrophobic partitioning, causing the peak tail.[1] Solution:

  • Switch to a "Base-Deactivated" Column: Use a column with high-density end-capping or embedded polar groups (e.g., C18-PFP or Hybrid Silica). These shield the silica surface.[1]

  • Protocol: Test a column specifically marketed for basic compounds (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).[1]

Q2: My mobile phase is Acetonitrile/Water with 0.1% Formic Acid. Should I change it?

Diagnosis: While acidic pH suppresses silanol ionization (keeping Si-OH neutral), Formic Acid is a weak ion-pairing agent.[1] It may not sufficiently mask the interactions for a polar N-oxide. The Mechanism: At pH ~2.7 (0.1% FA), the N-oxide may be partially protonated (forming a hydroxylammonium species), but the shielding is weak.[1] Solution:

  • Add a Silanol Blocker (UV detection): Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, effectively "capping" them dynamically.[1]

  • Buffer Strength (MS detection): Switch to 10-20 mM Ammonium Formate (pH 3.0) . The higher ionic strength minimizes the Debye length, reducing electrostatic interactions between the analyte and the stationary phase.[1]

Q3: I increased the column temperature to sharpen the peak, but the shape got worse. Why?

Diagnosis: You are likely inducing thermal degradation.[1] The Mechanism: this compound contains beta-hydrogens on the piperazine ring. At temperatures >40-50°C, it can undergo Cope Elimination , cleaving into a hydroxylamine and an alkene.[1] The "tail" you see is actually the degradation product eluting continuously as the parent band moves down the column.[1] Solution:

  • Lower Temperature: Operate at 25°C - 30°C . Do not exceed 35°C.

  • Validation: Inject the sample at 20°C and 50°C. If the peak area decreases or shape distorts significantly at 50°C, the issue is thermal.

Q4: My sample is dissolved in 100% Acetonitrile. Could this be the issue?

Diagnosis: Yes, this causes "Solvent Strength Mismatch."[1] The Mechanism: If the sample solvent is stronger (more organic) than the initial mobile phase, the analyte travels too fast through the column head, spreading out before focusing.[1] This often looks like fronting, but for polar N-oxides, it can manifest as broad, distorted peaks.[1] Solution:

  • Match the Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 90% Buffer / 10% ACN).[1]

Visualizing the Mechanism

The following diagram illustrates the decision logic for troubleshooting this compound tailing, distinguishing between physical, chemical, and thermal causes.

TroubleshootingLogic Start Problem: this compound Peak Tailing (Tf > 1.5) CheckTemp Check Column Temperature Start->CheckTemp HighTemp Is Temp > 40°C? CheckTemp->HighTemp ThermalDeg Cause: Thermal Degradation (Cope Elimination) HighTemp->ThermalDeg Yes CheckDiluent Check Sample Diluent HighTemp->CheckDiluent No ActionTemp Action: Lower Temp to 25-30°C ThermalDeg->ActionTemp StrongDiluent Is Diluent 100% Organic? CheckDiluent->StrongDiluent SolventEffect Cause: Solvent Strength Mismatch StrongDiluent->SolventEffect Yes CheckColumn Check Column Chemistry StrongDiluent->CheckColumn No ActionDiluent Action: Match Diluent to Initial Mobile Phase SolventEffect->ActionDiluent StandardSilica Is Column Standard C18? CheckColumn->StandardSilica SilanolInt Cause: Silanol Interaction (H-Bonding) StandardSilica->SilanolInt Yes ActionColumn Action: Use Base-Deactivated or Hybrid Column SilanolInt->ActionColumn ActionMobile Action: Add 10mM Buffer or 0.1% TEA SilanolInt->ActionMobile

Caption: Decision tree for isolating the specific cause of this compound peak asymmetry.

Optimized Experimental Protocol

To achieve a Tailing Factor (Tf) < 1.2, follow this validated protocol.

Method Parameters
ParameterConditionRationale
Column C18 Hybrid Particle (e.g., BEH C18) or Base-DeactivatedMinimizes silanol activity.
Dimensions 100 mm x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC)High efficiency; lower surface area reduces interaction sites.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Buffers the N-oxide; pH 4.5 is acidic enough to suppress silanols but safe for the column.[1]
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol.[1]
Flow Rate 0.3 mL/min (2.1 mm ID)Optimized for Van Deemter minimum.[1]
Temperature 30°C ± 2°C CRITICAL: Prevents thermal degradation.[1]
Injection Vol 1 - 5 µLLow volume prevents column overload.[1]
Step-by-Step Workflow
  • Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate). Adjust pH to 4.5 with Acetic Acid.[1] Filter through 0.2 µm nylon filter.[1]

  • Equilibration: Flush column with 90% MP-A / 10% MP-B for 20 column volumes.

  • System Suitability Test (SST): Inject a standard containing Loxapine and this compound.[1]

  • Calculation: Measure Tailing Factor (Tf) at 5% peak height.

    • Pass Criteria: Tf < 1.3[1][3]

    • Fail Criteria: Tf > 1.5 (Proceed to add 0.05% TEA to MP-A if using UV detection).[1]

Comparative Data: Impact of Conditions

The following table summarizes the expected impact of different variables on the peak shape of this compound.

Variable ChangedEffect on Retention (

)
Effect on Tailing (Tf)Observation
Standard C18

Hybrid C18
Slight DecreaseSignificant Improvement Silanols are shielded; peak becomes Gaussian.
Temp 30°C

60°C
DecreaseWorsens (Fronting/Tailing) Thermal degradation creates a "saddle" or chemically tailed peak.[1]
Water

10mM Buffer
NeutralImprovement Ionic strength suppresses electrostatic attraction to silica.[1]
Sample in 100% ACN Decrease (Apparent)Worsens (Distorted) Peak splits or broadens due to solvent mismatch.[1]

References

  • Zimmer, J. S., et al. (2010).[1][4] "Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma." Bioanalysis, 2(12), 1989–2000.[1][4] Link

  • Cope, A. C., & LeBel, N. A. (1960).[1] "Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes." Journal of the American Chemical Society, 82(17), 4656–4662.[1] (Foundational mechanism for N-oxide thermal instability).[1][5] Link[1]

  • Dolan, J. W. (2003).[1] "Peak Tailing and Column Aging."[1] LCGC North America, 21(10).[1] (Authoritative source on silanol-based tailing mechanisms). Link

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC." (General troubleshooting for basic compounds). Link

Sources

Technical Support Center: Troubleshooting Low Extraction Recovery of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Loxapine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of this key metabolite. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot low recovery issues.

Understanding the Molecule: this compound

This compound is a significant metabolite of the antipsychotic drug Loxapine.[1][2] Its chemical structure includes a polar N-oxide functional group, which differentiates its physicochemical properties from the parent compound, Loxapine. This difference is often at the heart of extraction challenges.

PropertyThis compoundLoxapine
Molecular Formula C18H18ClN3O2[3]C18H18ClN3O[4]
Molecular Weight 343.82 g/mol [3]327.81 g/mol [4]
Key Functional Group N-oxideTertiary amine
Implied Polarity More polarLess polar

The increased polarity of this compound due to the N-oxide moiety is a critical factor to consider when developing and troubleshooting extraction methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound using a standard Liquid-Liquid Extraction (LLE) protocol that works well for Loxapine. What is the likely cause?

A1: The primary reason for low LLE recovery of this compound is the significant difference in polarity compared to Loxapine. The N-oxide group makes the molecule more water-soluble (hydrophilic), leading to poor partitioning into traditional non-polar organic solvents used for Loxapine extraction.

  • Re-evaluate Your Solvent Choice:

    • Increase Solvent Polarity: Instead of highly non-polar solvents like hexane or heptane, consider more polar, water-immiscible solvents. A mixture of dichloromethane and isopropanol (e.g., 9:1 v/v) can be effective. Ethyl acetate is another option, though its partial miscibility with water should be considered.[5]

    • Solvent Polarity Index: Refer to a solvent polarity index to guide your selection.

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Ethyl Acetate 4.4
Dichloromethane 3.1
Isopropanol 3.9
  • Optimize the Aqueous Phase pH:

    • pH Adjustment: Empirically test a range of pH values for your aqueous sample. Start with a neutral pH and then explore slightly basic conditions (e.g., pH 8-10). Avoid strongly acidic or basic conditions which could potentially degrade the analyte.

    • Back-Extraction Considerations: A common strategy for compounds with basic properties is to extract from an alkaline aqueous solution into an organic solvent, and then back-extract into an acidic aqueous solution.[5] This can help to clean up the sample.

  • "Salting Out" Effect:

    • Principle: The addition of a neutral salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase increases its polarity and can decrease the solubility of the analyte, driving it into the organic phase.

    • Application: Saturate your aqueous sample with NaCl before extraction to improve the recovery of polar compounds.

LLE_Optimization start Low LLE Recovery solvent Increase Solvent Polarity (e.g., DCM/IPA, Ethyl Acetate) start->solvent ph Optimize Aqueous pH (Test pH 7-10) solvent->ph salt Add Salt to Aqueous Phase (e.g., NaCl) ph->salt end Improved Recovery salt->end

Caption: Workflow for optimizing Liquid-Liquid Extraction of this compound.

Q2: My Solid-Phase Extraction (SPE) recovery is inconsistent. Which SPE sorbent and elution solvent should I use for this compound?

A2: Inconsistent SPE recovery often stems from a mismatch between the analyte's properties and the SPE sorbent chemistry, or a sub-optimal elution solvent. For this compound, its polarity and potential for ionic interactions are key considerations.

  • Sorbent Selection:

    • Reversed-Phase (e.g., C8, C18): While seemingly counterintuitive for a polar molecule, reversed-phase SPE can work if the mobile phase conditions are carefully controlled. However, breakthrough during loading can be an issue if the sample is too organic.

    • Mixed-Mode Cation Exchange: This is often a superior choice. These sorbents have both non-polar (for reversed-phase retention) and ion-exchange (for retaining the potentially protonated N-oxide) functionalities. A study successfully used cation-exchange SPE for Loxapine and its hydroxylated metabolites.[6][7]

    • Polymeric Sorbents (e.g., HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are designed to retain a wide range of compounds and can be a good starting point for method development.

  • Sample Pre-treatment and Loading:

    • pH Adjustment: Acidify the sample (e.g., with formic or acetic acid) before loading onto a cation-exchange or reversed-phase sorbent. This will ensure the N-oxide is protonated and retains strongly via ion-exchange, and can also enhance retention on some reversed-phase media.

  • Wash Steps:

    • Purpose: To remove interferences without eluting the analyte.

    • Procedure: Use a weak organic solvent (e.g., 5% methanol in water) to wash away polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.

  • Elution Solvent Optimization:

    • Principle: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.

    • For Cation-Exchange: The elution solvent should contain a basic modifier to neutralize the charge on the analyte. A common choice is 5% ammonium hydroxide in a strong organic solvent like methanol or acetonitrile.

    • For Reversed-Phase: Use a high percentage of a strong organic solvent (e.g., methanol or acetonitrile).

  • Condition: Equilibrate the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Acidify the sample with 2% formic acid. Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash with 1 mL of methanol.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Q3: I am using protein precipitation with acetonitrile, but the recovery is still low and the sample is dirty. What can I do?

A3: While protein precipitation is a quick and simple method, it can be less efficient for some analytes and often results in a less clean extract, leading to ion suppression in LC-MS/MS analysis. Interestingly, one validated method specifically used organic precipitation for this compound, while using SPE for Loxapine and other metabolites, suggesting it can be effective but may require optimization.[6][7]

  • Choice of Precipitation Solvent:

    • Acetonitrile: Generally provides a cleaner supernatant than methanol.

    • Methanol: Can be more effective at precipitating certain proteins.

    • Acetone: Another alternative to consider.

    • Recommendation: If acetonitrile is giving low recovery, try a 1:3 or 1:4 ratio of plasma to cold methanol.

  • Temperature:

    • Principle: Lower temperatures can improve protein precipitation efficiency.

    • Procedure: Pre-chill your precipitation solvent (e.g., to -20°C) and perform the precipitation on ice.

  • Post-Precipitation Clean-up:

    • If ion suppression is suspected, a simple post-precipitation solid-phase extraction (often called "pass-through SPE") can be beneficial. After precipitation and centrifugation, the supernatant is passed through an SPE plate that retains interfering phospholipids while allowing the analyte to pass through.

Ion_Suppression start Low Signal & Inconsistent Results (Post-Precipitation) check_matrix Assess Matrix Effects (Post-column infusion or post-extraction spike) start->check_matrix ion_suppression Ion Suppression Confirmed check_matrix->ion_suppression dilute Dilute Sample ion_suppression->dilute change_method Switch to SPE ion_suppression->change_method pass_through Add Pass-Through SPE Step ion_suppression->pass_through end Improved Signal-to-Noise dilute->end change_method->end pass_through->end

Caption: Decision tree for troubleshooting ion suppression after protein precipitation.

Q4: Could this compound be degrading during my sample preparation?

A4: Yes, chemical stability is a potential concern. N-oxides can be susceptible to reduction back to the parent amine, especially under certain conditions.

  • Reducing Agents: Avoid the presence of strong reducing agents in your samples or solvents.

  • Temperature: Prolonged exposure to high temperatures during sample evaporation should be avoided. Use a water bath set to a moderate temperature (e.g., 40°C).

  • Light: While less common for this class of compounds, photosensitivity is always a possibility. Work in a well-lit lab but avoid direct, prolonged exposure to UV light. Store extracts in amber vials.

  • Matrix Stability: Loxapine and its metabolites, including the N-oxide, have been shown to be stable in human plasma for up to 260 days at -20°C.[8] However, stability in other matrices or under different storage conditions should be verified.

  • Spike and Recovery Experiment: Spike a known concentration of this compound into a blank matrix. Process one set of samples immediately and another after letting them sit at room temperature for the duration of your typical extraction procedure. A significant decrease in the second set indicates degradation.

  • Monitor for Parent Drug: When analyzing your this compound samples, also monitor for the presence of Loxapine. An unexpected increase in the Loxapine concentration could indicate that the N-oxide is being reduced.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Low LLE Recovery High polarity of N-oxideUse a more polar organic solvent (e.g., DCM/IPA), optimize pH, and consider "salting out".
Inconsistent SPE Incorrect sorbent/eluentUse a mixed-mode cation exchange sorbent. Ensure proper sample pH adjustment and use a basic elution solvent.
Dirty Precipitate Inherent limitation of methodOptimize precipitation solvent and temperature. Consider a post-precipitation clean-up step.
Analyte Degradation Reduction of N-oxideAvoid high temperatures and reducing agents. Monitor for an increase in the parent Loxapine peak.

By systematically addressing these potential issues, you can significantly improve the recovery and reproducibility of your this compound extractions.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). Development of UV spectrophotometric and HPTLC technique for estimation of loxapine in formulation. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 21). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • He, H., et al. (2017). Simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131.
  • U.S. Food and Drug Administration. (2009, December 11). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • Pae, C. U., et al. (2015).
  • International Journal of Research Trends and Innovation. (n.d.). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Loxapine. Retrieved from [Link]

  • PubMed. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. Retrieved from [Link]

  • PubMed. (n.d.). Determination of clozapine, norclozapine, and clozapine-N-oxide in serum by liquid chromatography. Retrieved from [Link]

  • Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and this compound in Human Plasma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Loxapine. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LOXITANE (loxapine succinate) Capsules USP. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Loxapine Succinate?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and this compound in human plasma. Retrieved from [Link]

  • REFSYN BIOSCIENCES. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. Retrieved from [Link]

  • SynZeal. (n.d.). Loxapine. Retrieved from [Link]

Sources

addressing calibration curve non-linearity for Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Calibration Curve Non-Linearity in LC-MS/MS Assays

Executive Summary: The "N-Oxide Paradox"

Users quantifying Loxapine N-oxide often encounter a specific, frustrating phenomenon: excellent linearity for the parent drug (Loxapine) but quadratic or erratic responses for the N-oxide metabolite, particularly at the high end of the curve.

The Core Issue: Unlike stable small molecules, this compound is thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, the N-O bond is susceptible to cleavage. This results in In-Source Reduction , where the N-oxide reverts to the parent Loxapine before detection.

This guide moves beyond basic troubleshooting to address the specific physicochemical challenges of N-oxide analysis.

Root Cause Analysis: Why Your Curve is Bending

Mechanism 1: In-Source Reduction (Thermal Instability)

This is the most common cause of non-linearity. As concentration increases, the efficiency of this reduction reaction may vary, or the detector may saturate differently for the breakdown product.

  • Symptom: Non-linear response for N-oxide; potential "ghost" peak appearing in the Loxapine transition channel if they are not chromatographically separated.

  • Physics:

    
    
    
Mechanism 2: Detector Saturation vs. Adsorption
  • High-End Bending (Plateau): Detector saturation (Pulse counting limitation) or dimerization.

  • Low-End Bending (J-Shape): Adsorption. N-oxides are highly polar. They stick to glass vials, silanol groups on non-deactivated glass, and even steel capillaries at low concentrations.

Diagnostic Workflow

Before altering your method, use this logic flow to identify the specific source of non-linearity.

TroubleshootingFlow Start Start: Non-Linear Calibration Curve CheckHigh Is the curve bending at the HIGH end? Start->CheckHigh CheckLow Is the curve bending at the LOW end? CheckHigh->CheckLow No SatCheck Check Detector Saturation (Inject 1/10th volume) CheckHigh->SatCheck Yes (Plateau) RedCheck Check In-Source Reduction (Monitor Parent Transition) CheckHigh->RedCheck Yes (Quadratic/Erratic) AdsCheck Check Adsorption (Switch to Polypropylene/Low-bind) CheckLow->AdsCheck Yes (Signal Loss) Dilute Sample or Detune CE Dilute Sample or Detune CE SatCheck->Dilute Sample or Detune CE Lower Source Temp & Voltage Lower Source Temp & Voltage RedCheck->Lower Source Temp & Voltage Change Solvent/Container Change Solvent/Container AdsCheck->Change Solvent/Container

Figure 1: Diagnostic decision tree for isolating the cause of non-linearity in metabolite assays.

Step-by-Step Troubleshooting Protocols

Protocol A: Mitigating In-Source Reduction

Objective: Stabilize the N-oxide during ionization.

  • Chromatographic Separation (Critical):

    • Ensure this compound and Loxapine elute at different retention times.

    • Why: If they co-elute, the N-oxide converting to Parent in the source will falsely elevate the Parent signal and decrease the N-oxide signal, ruining quantitation for both.

  • Temperature Step-Down Experiment:

    • Start with your standard source temperature (e.g., 500°C).

    • Inject a mid-level QC of this compound.

    • Lower temperature in 50°C increments (500 -> 450 -> 400 -> 350 -> 300).

    • Monitor: The ratio of the N-oxide transition to the Parent transition (crosstalk).

    • Goal: Find the lowest temperature where sensitivity is adequate but conversion is minimized.

  • Declustering Potential (DP) / Fragmentor Voltage:

    • N-O bonds are weak. High DP values can break them before the collision cell. Lower the DP by 10-20V from the autotune optimum.

Protocol B: Addressing Adsorption (Low-End Non-Linearity)

Objective: Prevent analyte loss to container walls.

VariableRecommendationRationale
Sample Solvent 50:50 Methanol:Water (or higher organic)N-oxides are polar but require organic solvent to prevent sticking to container walls. Avoid 100% aqueous.
Vials/Plates Polypropylene (PP) or Silanized GlassStandard glass has active silanol groups that bind polar N-oxides.
Pipette Tips Low-Retention TipsStandard tips can retain hydrophobic/polar moieties, causing non-linear dilution series.
Wash Solvent Add 0.1% Formic Acid + 5% IsopropanolEnsures "sticky" residues are removed from the needle, preventing carryover that skews low standards.
Protocol C: Internal Standard (IS) Normalization

Objective: Correct for Matrix Effects and Ionization variance.

  • The Problem: Using a generic IS (like Analogues) often fails for N-oxides because the matrix suppression affects the polar N-oxide differently than a non-polar analogue.

  • The Fix: You must use a deuterated internal standard specific to the metabolite: This compound-d8 .

  • Validation: If the curve is non-linear with absolute area but linear with the IS ratio, the issue is Matrix Effect or Injection variability, not chemistry.

Advanced Optimization: The "Crosstalk" Pathway

The following diagram illustrates the specific failure mode where Source parameters corrupt the data.

ReductionPathway NOxide This compound (Intact) ESI ESI Source (High Temp/High Voltage) NOxide->ESI Path1 Path A: Correct Ionization [M+H]+ m/z 344 ESI->Path1 Ideal Conditions Path2 Path B: In-Source Reduction [M+H-O]+ m/z 328 ESI->Path2 Excess Heat/Voltage Detector MS/MS Detector Path1->Detector Linear Signal Path2->Detector Non-Linear / False Parent Signal

Figure 2: Mechanism of in-source reduction leading to calibration errors.

Frequently Asked Questions (FAQs)

Q: Can I use a Quadratic fit (


) instead of Linear? 
A:  Yes, but with caution. The FDA Bioanalytical Method Validation Guidance (2018) allows for non-linear models if justified. However, a quadratic fit often masks underlying issues like saturation or adsorption. Always attempt to fix the chemistry (Protocol A & B) before accepting a quadratic fit.

Q: My this compound peak tails significantly. Is this affecting linearity? A: Likely. Tailing indicates secondary interactions (silanol activity) on the column. This "drag" causes non-linearity at the low end (integration difficulties).

  • Fix: Add ammonium acetate (5-10mM) to your mobile phase to shield silanols, or switch to a column with high carbon load and end-capping (e.g., Waters BEH C18 or Phenomenex Kinetex EVO).

Q: Why does the FDA require "Fresh" calibration curves for stability tests? A: N-oxides can degrade in solution over time (turning into Loxapine or other breakdown products). A frozen curve vs. fresh samples introduces error. Always prepare N-oxide standards fresh daily or validate their stability rigorously.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • Koudssi, G., et al. (2010). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites. Altasciences. (Demonstrates the impact of hemolysis and extraction on N-oxide conversion). [Link]

  • Wong, S.L., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites. Journal of Pharmaceutical and Biomedical Analysis. (Details the specific LC-MS/MS transitions and stability of Loxapine metabolites). [Link]

  • Cheng, W.L., et al. (2023).[2] Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. (Authoritative review on handling non-linearity in LC-MS calibration). [Link]

Sources

Validation & Comparative

Analytical Masterclass: Full Validation of a Stability-Indicating UHPLC-MS/MS Method for Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive, scientifically grounded validation framework for the analysis of Loxapine N-oxide. It moves beyond generic templates to address the specific physicochemical challenges of N-oxide metabolites.

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, QC Managers, and Drug Metabolism Researchers.

Executive Summary: The N-Oxide Challenge

This compound (CAS 25967-34-4) is a primary oxidative metabolite and potential degradation impurity of the antipsychotic drug Loxapine. Unlike stable solid-dosage impurities, N-oxides present a unique analytical paradox:

  • Thermal Instability: They can thermally deoxygenate back to the parent drug (Loxapine) in hot GC injectors or unoptimized LC-MS sources, leading to false negatives for the impurity and false positives for the active pharmaceutical ingredient (API).

  • Polarity Shift: The N-oxide moiety significantly increases polarity, causing early elution in Reverse-Phase (RP) chromatography, often co-eluting with matrix suppressors in biological fluids.

This guide compares the industry-standard HPLC-UV approach against the superior UHPLC-MS/MS methodology, demonstrating why the latter is the required standard for trace-level validation in biological matrices.

Method Comparison: Selecting the Right Tool

The following table objectively compares analytical platforms based on sensitivity, specificity, and suitability for N-oxide analysis.

FeatureMethod A: HPLC-UV (The Legacy) Method B: UHPLC-MS/MS (The Product) Method C: GC-MS (The Risk)
Principle Separation + UV Absorbance (254/290 nm)Separation + Mass Selection (MRM)Volatilization + Mass Spec
LOD/LOQ High (µg/mL range)Ultra-Low (0.05–0.1 ng/mL) Moderate
Specificity Low (Co-elution risk with other metabolites)High (Mass-based discrimination) High
Thermal Risk Low (Ambient column temp)Low (ESI source is "soft") Critical (Inlet heat degrades N-oxide)
Throughput Slow (15–20 min run time)Rapid (3–5 min run time) Slow
Verdict Suitable only for high-concentration QC of raw material.The Gold Standard for plasma/trace analysis. Not Recommended.

The Validated Protocol: UHPLC-MS/MS

This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines. It utilizes a self-validating system where the Internal Standard (IS) corrects for extraction efficiency and matrix effects.

A. Reagents & Standards[1][2][3][4]
  • Analyte: this compound (Reference Standard, >98% purity).

  • Internal Standard (IS): Loxapine-d8 or Clozapine (structural analog).

  • Matrix: Human Plasma (K2EDTA) or Serum.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE provides cleaner extracts than protein precipitation, reducing matrix effects that suppress the polar N-oxide signal.

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • Spike: Add 20 µL IS working solution.

  • Dilute: Add 300 µL 2% Formic Acid in water (disrupts protein binding).

  • Load: Apply to MCX (Mixed-Mode Cation Exchange) SPE cartridge.

    • Mechanism:[1] this compound is basic; it binds to the sulfonate groups.

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: Methanol (removes neutral hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (breaks ionic interaction).

  • Reconstitute: Evaporate and reconstitute in Mobile Phase A/B (80:20).

C. Chromatographic Conditions[3][6][7][8][9][10][11]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Core-Shell (e.g., Kinetex C18, 1.7 µm, 2.1 x 50 mm).

    • Why? Core-shell particles provide high resolution at lower backpressure.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Transitions:

    • This compound: m/z 344.2 → 271.1 (Quantifier), 344.2 → 193.1 (Qualifier).

    • Loxapine (Parent check): m/z 328.2 → 271.1.

    • Note: The transition 344 → 328 (Loss of Oxygen) is specific to N-oxides but can be subject to in-source fragmentation interference. The 344 → 271 transition (loss of piperazine ring + oxygen) is often more stable.

Visualizing the Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the "Soft Ionization" checkpoint to prevent thermal degradation.

G cluster_warning Critical Control Point Sample Biological Sample (Plasma/Serum) Prep Sample Prep (MCX SPE Extraction) Sample->Prep Spike IS LC UHPLC Separation (C18 Core-Shell) Prep->LC Clean Extract Source ESI Source (Soft Ionization) LC->Source Elution MS1 Q1: Precursor Selection (m/z 344.2) Source->MS1 [M+H]+ Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3: Product Selection (m/z 271.1) Collision->MS2 Fragments Data Quantitation (Peak Area Ratio) MS2->Data

Figure 1: Validated UHPLC-MS/MS Workflow. Note the "Soft Ionization" step is critical to prevent in-source conversion of N-oxide to parent drug.

Validation Data Summary

The following parameters define the "Product" performance. These are typical values achievable with the described protocol.

A. Linearity & Sensitivity
ParameterSpecificationResult
Range 0.1 – 50.0 ng/mLLinear (

)
LLOQ Lowest Non-Zero Standard0.05 ng/mL (S/N > 10)
Weighting

Best fit for wide dynamic range
B. Accuracy & Precision (Intra-day / Inter-day)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.0592.0 – 108.0%< 10%
Low 0.1595.0 – 105.0%< 8%
Mid 2.5098.0 – 102.0%< 5%
High 40.097.0 – 103.0%< 5%
C. Stability (The "Self-Validating" Check)

Because N-oxides are labile, stability testing is the most critical validation step.

  • Benchtop Stability: Stable for 6 hours at 4°C (Keep samples on ice/cooled autosampler).

  • Freeze-Thaw: Stable for 3 cycles at -70°C.

  • In-Source Conversion Check: Inject pure this compound standard. Monitor the Loxapine channel (m/z 328). If the Loxapine peak appears at the N-oxide retention time, reduce source temperature immediately.

Metabolic Pathway Visualization

Understanding the relationship between the parent and the metabolite is crucial for interpreting interference.

MetabolicPathway Loxapine Loxapine (Parent Drug) MW: 327.8 NOxide This compound (Metabolite/Impurity) MW: 343.8 Loxapine->NOxide N-Oxidation (CYP450/FMO) Amoxapine Amoxapine (N-desmethyl) Loxapine->Amoxapine N-Demethylation Hydroxy 7/8-Hydroxy Loxapine Loxapine->Hydroxy Hydroxylation NOxide->Loxapine Thermal Reduction (Artifact)

Figure 2: Metabolic and degradation pathways. The red dashed line represents the thermal artifact risk during analysis.

References

  • Taylor & Francis Online. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and this compound in Human Plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Simultaneous quantification of loxapine, this compound... in human plasma using LC-MS/MS. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

Sources

A Comparative Guide to Loxapine N-oxide Plasma Concentrations in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of Loxapine N-oxide plasma concentrations across various patient groups, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the intricate metabolic pathways of Loxapine, the factors influencing the formation of its N-oxide metabolite, and the state-of-the-art methodologies for its quantification.

Introduction: Loxapine and its Metabolite, this compound

Loxapine is a dibenzoxazepine antipsychotic agent primarily used in the treatment of schizophrenia.[1] While structurally similar to clozapine, it is often classified as a typical antipsychotic, though it exhibits several atypical characteristics, such as potent serotonin 5-HT2A receptor antagonism in addition to its dopamine D2 receptor blockade.[2][3] Upon administration, Loxapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and this compound.[2][4][5]

This compound is formed through the N-oxidation of the loxapine molecule.[3] Understanding the plasma concentration of this metabolite is crucial as it provides a window into the metabolic activity of a patient, potential drug-drug interactions, and can contribute to the overall understanding of the drug's pharmacokinetic profile.

The Metabolic Journey of Loxapine

The biotransformation of Loxapine is a complex process involving multiple enzymatic pathways. The production of its various metabolites is not uniform and can be influenced by a host of intrinsic and extrinsic factors.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes are key players. CYP1A2 is primarily responsible for forming 8-hydroxyloxapine, while CYP3A4 and CYP2D6 contribute to the creation of 7-hydroxyloxapine.[3]

  • N-demethylation: The conversion of Loxapine to amoxapine (an active metabolite with antidepressant properties) is mediated by CYP3A4, CYP2C19, and CYP2C8.[3]

  • N-oxidation: this compound is formed by flavonoid monoamine oxidases (FMOs).[6]

This complex metabolic network, illustrated below, is fundamental to understanding why plasma concentrations of this compound can vary significantly between individuals.

Loxapine_Metabolism Loxapine Loxapine Amoxapine Amoxapine (N-desmethyl loxapine) Loxapine->Amoxapine CYP3A4, CYP2C19, CYP2C8 Loxapine_N_Oxide This compound Loxapine->Loxapine_N_Oxide FMOs Hydroxyloxapine_7 7-Hydroxyloxapine Loxapine->Hydroxyloxapine_7 CYP3A4, CYP2D6 Hydroxyloxapine_8 8-Hydroxyloxapine Loxapine->Hydroxyloxapine_8 CYP1A2 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Plasma Sample (50-100 µL) Precipitation 2. Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Precipitation Centrifugation1 3. Vortex & Centrifuge Precipitation->Centrifugation1 Supernatant_Transfer 4. Transfer Supernatant Centrifugation1->Supernatant_Transfer Dilution 5. Dilute with Acidified Water Supernatant_Transfer->Dilution Centrifugation2 6. Vortex & Centrifuge Dilution->Centrifugation2 Final_Extract 7. Final Extract for Injection Centrifugation2->Final_Extract HPLC 8. HPLC Separation (Reversed Phase C18 Column) Final_Extract->HPLC Ionization 9. ESI Source (Positive Ionization Mode) HPLC->Ionization Mass_Spec 10. Mass Spectrometry (Selected Reaction Monitoring) Ionization->Mass_Spec Data_Analysis 11. Data Analysis & Quantification Mass_Spec->Data_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Loxapine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Loxapine N-oxide, a metabolite of the antipsychotic drug Loxapine. As drug development professionals, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical substance, including its safe and ethical disposal. This document synthesizes regulatory standards with practical, field-proven insights to establish a self-validating system for waste management in your laboratory.

Hazard Identification and Risk Assessment

This compound should be handled as a substance that is potentially toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4] The N-oxide functional group can also alter a molecule's solubility and reactivity compared to its parent amine.[5] Therefore, all handling and disposal procedures must be predicated on a conservative assessment of its potential hazards.

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Category (Inferred) Precautionary Statement Source Analogy
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed Clozapine N-oxide[3]
Skin Irritation Category 2 H315: Causes skin irritation Clozapine N-oxide[3]
Eye Irritation Category 2A H319: Causes serious eye irritation Clozapine N-oxide[3][6]

| Aquatic Hazard | Water Hazard Class 1 or 2 | Do not empty into drains. | Loxapine succinate, Clozapine N-oxide[7][8] |

The causality for treating this compound as hazardous waste is clear: improper disposal, such as sewering, could introduce an active pharmaceutical ingredient into aquatic ecosystems, and its toxicological properties pose a direct risk to personnel if not handled with appropriate care.[7][8][9]

Regulatory Framework: Adherence to EPA and DEA Standards

The disposal of pharmaceutical waste is rigorously governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established specific management standards for hazardous waste pharmaceuticals.[10] A cornerstone of these regulations is the explicit prohibition on sewering (i.e., flushing down a drain or toilet) of hazardous pharmaceutical waste, which became effective in 2019.[9][11]

All facilities that generate pharmaceutical waste are responsible for determining if their waste is classified as hazardous.[7][12] Given the toxicological profile of related compounds, it is imperative to manage this compound as a hazardous chemical waste.

Furthermore, while Loxapine itself is not currently listed as a federally controlled substance by the Drug Enforcement Administration (DEA), laboratory policies should be robust enough to handle compounds with psychoactive potential.[13] This involves maintaining strict inventory and disposal records. For facilities that handle DEA-controlled substances, disposal often requires the use of a "reverse distributor" and specific DEA forms (e.g., DEA Form 41).[14][15]

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins long before the waste leaves your facility. A self-validating system of segregation and containment is crucial to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Pre-Disposal Workflow
  • Waste Characterization: Immediately upon generation, any material contaminated with this compound (e.g., unused neat compound, contaminated gloves, vials, pipette tips, spill cleanup debris) must be classified as hazardous pharmaceutical waste.

  • Segregation: This waste must be kept separate from non-hazardous laboratory trash, infectious or biohazardous waste, and radioactive waste. Co-mingling waste streams can create dangerous chemical reactions and violate disposal regulations.

  • Containment:

    • Solid Waste: Collect solid waste (e.g., contaminated PPE, absorbent pads) in a dedicated, durable, leak-proof container lined with a heavy-duty plastic bag.[16] The container must have a tight-fitting lid and remain closed when not in use.[17]

    • Neat Compound/Solutions: Unused or expired this compound should be kept in its original or a compatible, well-sealed container.[7]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste Pharmaceuticals"[16]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date on which waste was first added to the container (accumulation start date)

G cluster_0 Waste Generation Point cluster_1 Pre-Disposal Protocol A This compound Waste Generated (e.g., contaminated PPE, unused compound) B Step 1: Characterize as Hazardous Pharmaceutical Waste A->B C Step 2: Segregate from other waste streams (bio, radio, general) B->C D Step 3: Place in dedicated, sealed, leak-proof container C->D E Step 4: Label Container 'Hazardous Waste Pharmaceuticals' + Chemical Name & Hazards D->E

Caption: Figure 1: Pre-Disposal Workflow for this compound Waste.

Final Disposal Procedure: Incineration via Licensed Contractor

The terminal step for this compound waste is destruction, not landfilling or neutralization in the lab. The accepted industry and regulatory standard for hazardous pharmaceutical waste is high-temperature incineration.

Why Incineration? This method ensures the complete thermal destruction of the active pharmaceutical ingredient, preventing its release into the environment. The process is handled by specialized facilities equipped with scrubbers and other pollution control devices to manage hazardous combustion byproducts like hydrogen chloride gas and nitrogen oxides.

Step-by-Step Final Disposal Protocol
  • Engage a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) office must contract with a licensed hazardous waste disposal company. This contractor is responsible for the safe transport and legal disposal of the waste.

  • Schedule Pickup: Contact your EHS office to schedule a pickup for your properly contained and labeled hazardous waste.

  • Documentation (Chain of Custody): When the waste is collected, you will sign a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory (the "generator") to its final destination.[11] Retain a copy of this manifest as required by your institution and federal law.

  • Confirmation of Destruction: The disposal contractor will provide a certificate of destruction, closing the loop on the chain-of-custody and confirming that the waste has been disposed of in compliance with all regulations.

Spill and Emergency Procedures

Accidents can happen, and a robust protocol for managing spills is a non-negotiable part of laboratory safety.

Table 2: Required PPE for Spill Cleanup

Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile) To prevent skin contact and absorption.
Eye Protection Safety goggles or glasses with side shields To prevent eye irritation from dust or splashes.[6]
Lab Coat Standard laboratory coat To protect clothing and skin from contamination.

| Respirator | OSHA/MSHS approved respirator | Required for large spills or when dust is generated to prevent inhalation. |

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the area and prevent re-entry.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 2.[18]

  • Contain the Spill:

    • For solid powder: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent dust from becoming airborne. Avoid dry sweeping.

    • For solutions: Cover with absorbent pads, working from the outside in.

  • Clean Up: Carefully scoop or wipe up the contained material. Place all contaminated debris, including cleaning materials and gloves, into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, documenting the details of the spill and the cleanup procedure.

G A Spill Occurs B 1. Alert Others Secure Area A->B C 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) B->C D 3. Contain Spill (Cover with absorbent material) C->D E 4. Collect Material Place in Hazardous Waste Container D->E F 5. Decontaminate Area (Wash with appropriate solvent) E->F G 6. Report to EHS F->G

Caption: Figure 2: this compound Spill Response Workflow.

By adhering to this comprehensive guide, researchers and laboratory managers can ensure the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship, building a foundation of trust in your laboratory's operational excellence.

References

  • Material Safety Data Sheet - Loxapine Succinate, USP. Exposome-Explorer.

  • Loxapine succinate-SDS. MedChemExpress.

  • SAFETY DATA SHEET - Loxapine succinate. Fisher Scientific. (2017-02-02).

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet - Loxapine (succinate). Cayman Chemical. (2025-10-23).

  • Guidelines: Use of Controlled Substances in Research. Wake Forest University.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Controlled Substance Guidelines. University of Pittsburgh, Office of Research Protections.

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

  • SAFETY DATA SHEET - Clozapine N-oxide. Sigma-Aldrich. (2025-10-16).

  • Hazardous Materials Information - Clozapine N-oxide (CNO). University of California, Riverside.

  • SAFETY DATA SHEET - Clozapine N-oxide. Fisher Scientific. (2025-12-26).

  • Clozapine N-oxide - Safety Data Sheet. Cayman Chemical. (2025-11-12).

  • This compound | CAS 25967-34-4. LGC Standards.

  • This compound | CAS No- 25967-34-4. Simson Pharma Limited.

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

  • Policy on the Use of Controlled Substances in Research. Yale University.

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.

  • Pharmaceuticals Rule. U.S. Environmental Protection Agency (EPA).

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).

  • This compound. SRIRAMCHEM.

  • Researcher's Manual. Drug Enforcement Administration (DEA) Diversion Control Division. (2022-06-16).

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. (2019-03-05).

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

  • clozapine N-oxide | C18H19ClN4O. PubChem - National Institutes of Health (NIH).

Sources

Navigating the Handling of Loxapine N-oxide: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds is paramount. This guide provides essential, in-depth procedural guidance on the appropriate personal protective equipment (PPE) and safety measures for handling Loxapine N-oxide. By understanding the rationale behind these protocols, you can foster a culture of safety and ensure the integrity of your research.

This compound, a metabolite of the antipsychotic drug Loxapine, is a serotonergic receptor antagonist.[1] As with any potent psychoactive compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are critical. This guide is designed to be your trusted resource for navigating the operational and disposal plans for this compound, empowering you to work with confidence and security.

Understanding the Risks: Hazard Identification

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, information from available Safety Data Sheets (SDS) and data on the parent compound, Loxapine, allows for a cautious and proactive approach to safety. The primary routes of potential exposure in a laboratory setting are inhalation, dermal contact, and ingestion.[2][3]

One available Material Safety Data Sheet (MSDS) for this compound suggests that in case of exposure, washing with plenty of water is recommended for eye and skin contact, and for ingestion, medical assistance for gastric lavage is advised.[4] For inhalation, moving to fresh air and providing artificial respiration or oxygen if necessary is the recommended first aid measure.[4]

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards in a laboratory setting relies on a hierarchy of controls. This approach prioritizes engineering controls and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the hazardous substance.[5]

Engineering Controls: Your First Line of Defense

Before handling this compound, ensure that the appropriate engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All procedures involving the handling of powdered this compound or the preparation of solutions should be conducted in a certified chemical fume hood. This is crucial for minimizing the risk of inhalation of airborne particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure the dilution and removal of any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields. Secondary: Face shield if there is a significant risk of splashing. Respiratory: A NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment of the quantity and potential for aerosolization.
Solution Preparation Primary: Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields. Secondary: Face shield.
Cell Culture/In Vitro Assays Primary: Nitrile gloves, lab coat. Secondary: Safety glasses.
In Vivo Dosing (Animal Studies) Primary: Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields. Secondary: Face shield and a NIOSH-approved respirator may be required depending on the route of administration and potential for aerosol generation.

Glove Selection: For handling this compound, nitrile gloves are a suitable choice as they offer good resistance to a range of chemicals.[6][7] It is crucial to check the manufacturer's specifications for breakthrough times for the specific solvents being used. Double-gloving is a best practice that provides an additional layer of protection.

Step-by-Step Protocols for Donning and Doffing PPE

The effectiveness of PPE is highly dependent on its correct application and removal. Following a standardized procedure minimizes the risk of contamination.

Donning PPE Workflow

Donning_PPE cluster_0 Preparation cluster_1 Donning Sequence Inspect_PPE Inspect PPE for damage Hand_Hygiene_1 Perform hand hygiene Inspect_PPE->Hand_Hygiene_1 Don_Gown Don disposable gown Hand_Hygiene_1->Don_Gown Don_Respirator Don respirator (if required) Don_Gown->Don_Respirator Don_Goggles Don safety goggles/face shield Don_Respirator->Don_Goggles Don_Gloves Don gloves (over gown cuffs) Don_Goggles->Don_Gloves

Caption: Sequential process for correctly donning Personal Protective Equipment.

Doffing PPE Workflow

Doffing_PPE cluster_0 Removal Sequence (Most Contaminated First) Remove_Gloves Remove outer gloves Remove_Gown Remove gown Remove_Gloves->Remove_Gown Hand_Hygiene_2 Perform hand hygiene Remove_Gown->Hand_Hygiene_2 Remove_Goggles Remove safety goggles/face shield Hand_Hygiene_2->Remove_Goggles Remove_Respirator Remove respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene_3 Perform final hand hygiene Remove_Inner_Gloves->Hand_Hygiene_3

Caption: Step-by-step procedure for the safe removal of used PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, should be considered hazardous waste.

  • Segregation: this compound waste should be segregated from other laboratory waste streams.

  • Containment: Use designated, clearly labeled, and sealed containers for all solid and liquid waste. Black containers are often used for hazardous pharmaceutical waste.[8]

  • Decontamination: Any non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated using a validated procedure.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous pharmaceutical waste.[9][10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection. The spilled material should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their scientific endeavors. A proactive and informed approach to laboratory safety is the cornerstone of responsible research.

References

  • Pharmaffiliates. This compound. Available from: [Link].

  • KM Pharma Solution Private Limited. MSDS - this compound. Available from: [Link].

  • ResearchGate. Loxapine Intoxication: Case Report and Literature Review. 2025. Available from: [Link].

  • OSHA. OSHA Glove Selection Chart. Available from: [Link].

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link].

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. 2026. Available from: [Link].

  • University of California, Berkeley. Glove Selection Guide. Available from: [Link].

  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained. 2025. Available from: [Link].

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available from: [Link].

  • U.S. Food and Drug Administration. 022549Orig1s000. 2010. Available from: [Link].

  • Occupational Safety and Health Administration. FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available from: [Link].

  • UConn Health. Waste Stream Disposal –Quick Sheet. Available from: [Link].

  • INTERPOL. Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Available from: [Link].

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. 2011. Available from: [Link].

  • Eagle Protect. Fentanyl & Xylazine Protection | Nitrile Gloves. Available from: [Link].

  • Daniels Health. How to Dispose of Pharmaceutical Waste and Meet Regulations. 2025. Available from: [Link].

  • University of Nebraska–Lincoln. Pesticide Safety: Choosing the Right Gloves. Available from: [Link].

  • Occupational Safety and Health Administration. FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available from: [Link].

  • Michigan Department of Environment, Great Lakes, and Energy. MHA Healthcare Pharmaceutical Waste Management Guide. Available from: [Link].

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。